Feruloyl coenzyme A
Description
Structure
2D Structure
Properties
Molecular Formula |
C31H44N7O20P3S |
|---|---|
Molecular Weight |
959.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C31H44N7O20P3S/c1-31(2,26(44)29(45)34-7-6-20(40)33-8-9-62-21(41)5-4-16-10-17(39)23(42)18(11-16)53-3)13-55-61(51,52)58-60(49,50)54-12-19-25(57-59(46,47)48)24(43)30(56-19)38-15-37-22-27(32)35-14-36-28(22)38/h4-5,10-11,14-15,19,24-26,30,39,42-44H,6-9,12-13H2,1-3H3,(H,33,40)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)/b5-4+/t19-,24-,25-,26?,30-/m1/s1 |
InChI Key |
ILSPFIPSQSFPCN-HNSZETJFSA-N |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)O)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C=CC4=CC(=C(C(=C4)OC)O)O)O |
Origin of Product |
United States |
Biosynthesis and Origin of Feruloyl Coenzyme a
Plant Biosynthesis Pathways
The generation of feruloyl-CoA in plants is primarily accomplished through the canonical phenylpropanoid pathway. However, alternative routes have also been identified, highlighting the metabolic plasticity of plants.
Canonical Phenylpropanoid Pathway Intermediacy: Formation from p-Coumaroyl-CoA
The classical route to feruloyl-CoA begins with the precursor p-coumaroyl-CoA and involves a series of enzymatic steps to modify the aromatic ring. This pathway is fundamental for the production of lignin (B12514952) monomers and other essential phenylpropanoids. researchgate.net
Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyltransferase (HCT) plays a crucial role in the functionalization of the phenolic ring. nih.gov It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to an acceptor molecule, which can be either shikimate or quinate. mdpi.comoup.com This reaction yields p-coumaroyl-shikimate or p-coumaroyl-quinate. nih.gov HCT is considered a key enzyme in controlling the biosynthesis of lignin and its composition. nih.govmdpi.com Studies have shown that HCT can also catalyze a reverse reaction, converting caffeoyl-shikimate to caffeoyl-CoA, although the discovery of caffeoyl shikimate esterase (CSE) has raised questions about the in vivo significance of this reverse reaction. h1.coosti.gov The enzyme exhibits broad substrate flexibility and its activity is conserved across various plant species, from bryophytes to angiosperms. nih.govoup.com
Caffeoyl shikimate esterase (CSE) is a key enzyme that provides an alternative route within the phenylpropanoid pathway. h1.co It hydrolyzes caffeoyl shikimate to produce caffeic acid and shikimate. h1.conih.govmdpi.commdpi.com This reaction effectively bypasses the need for the reverse activity of HCT to produce caffeoyl-CoA. nih.gov The identification of CSE has led to revisions of the conventional model of the phenylpropanoid pathway. h1.co In plants where CSE is active, the caffeic acid produced is then converted to caffeoyl-CoA by 4-coumarate:coenzyme A ligase (4CL). h1.co Studies on poplar have shown that while there are two CSE homologs, they are not completely redundant, and double mutants exhibit a significant reduction in lignin. nih.govnih.gov The discovery of CSE has highlighted a metabolic flexibility in the phenylpropanoid pathway. nih.gov
4-Coumarate:coenzyme A ligase (4CL) is a pivotal enzyme that catalyzes the final step in the general phenylpropanoid pathway, activating cinnamic acid derivatives into their corresponding CoA thioesters. plos.orgnih.gov This activation is an ATP-dependent two-step process. nih.govnih.gov 4CL acts on a variety of substrates, including p-coumaric acid, caffeic acid, and ferulic acid, converting them to p-coumaroyl-CoA, caffeoyl-CoA, and feruloyl-CoA, respectively. nih.govfrontiersin.orgsemanticscholar.org Different isoforms of 4CL exist in plants, often exhibiting distinct substrate specificities, which allows for the channeling of metabolites into various downstream pathways such as the biosynthesis of flavonoids or monolignols. plos.orgnih.govfrontiersin.org For instance, some 4CL isoforms show a preference for p-coumaric acid and caffeic acid, while being less active with ferulic acid. nih.govsemanticscholar.org The product of the 4CL-catalyzed reaction, the hydroxycinnamoyl-CoA ester, is a crucial precursor for a wide array of natural products. frontiersin.org
Table 1: Substrate Specificity of Recombinant Poplar 4CL Isoforms
| Substrate | Relative Activity (%) - Recombinant Protein 1 | Relative Activity (%) - Recombinant Protein 2 |
| 4-Coumaric acid | 100 | 100 |
| Ferulic acid | 75 | 80 |
| Caffeic acid | 50 | 55 |
| Sinapic acid | No conversion | No conversion |
| Cinnamic acid | High activity | High activity |
| Data derived from studies on recombinant hybrid poplar 4CL enzymes. nih.gov The highest activity for each enzyme was set to 100%. |
Table 2: Catalytic Activity of Sorghum bicolor CCoAOMT
| Substrate | Product | Catalytic Efficiency (kcat/Km) |
| Caffeoyl-CoA | Feruloyl-CoA | Reported as the primary substrate |
| 5-Hydroxyferuloyl-CoA | Not a substrate | Not applicable |
| Based on findings from the characterization of Sorghum bicolor CCoAOMT. nih.gov |
Alternative and Novel Biosynthetic Routes
While the canonical phenylpropanoid pathway is the primary source of feruloyl-CoA, research has uncovered alternative and engineered biosynthetic routes. One such novel pathway involves the conversion of eugenol (B1671780), a major component of clove oil, into vanillin (B372448), a feruloyl-CoA-derived product. nih.gov This pathway utilizes a cinnamoyl-CoA reductase (CCR) to convert coniferyl aldehyde directly to feruloyl-CoA, bypassing two enzymatic steps and simplifying the process. nih.govacs.org
Furthermore, the promiscuity of certain enzymes can lead to the formation of feruloyl-CoA from less common precursors. For instance, some 4CL enzymes can utilize a range of hydroxycinnamic acids, potentially allowing for the synthesis of feruloyl-CoA from ferulic acid that may be generated through alternative hydroxylation and methylation patterns earlier in the pathway. frontiersin.org The metabolic grid of the phenylpropanoid pathway is complex and interconnected, allowing for flux through various alternative routes depending on the plant species, tissue, and environmental conditions. nih.gov
Another area of research involves the heterologous production of enzymes to create novel pathways. For example, the expression of bacterial hydroxycinnamoyl-CoA hydratase/lyase (HCHL) in plants can convert feruloyl-CoA into other valuable compounds, demonstrating the potential to engineer pathways branching off from this key intermediate. frontiersin.org
Precursor Molecules and Their Conversion to Feruloyl Coenzyme A
Feruloyl-CoA can be synthesized from several precursor molecules through the action of specific enzymes.
The most direct route to feruloyl-CoA is the activation of ferulic acid. This reaction is catalyzed by feruloyl-CoA synthetase (Fcs), also known as ferulate-CoA ligase, or by certain isoforms of 4-coumarate:CoA ligase (4CL). researchgate.netontosight.aiwikipedia.org This process involves the conversion of ferulic acid into its CoA thioester, trans-feruloyl-CoA, utilizing ATP as an energy source. ontosight.aiwikipedia.org This step is fundamental for the metabolism of ferulic acid, a compound widely distributed in plant cell walls. ontosight.ai
Caffeoyl-CoA serves as a direct precursor in the biosynthesis of feruloyl-CoA. The enzyme caffeoyl-CoA O-methyltransferase (CCoAOMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the caffeoyl-CoA benzene (B151609) ring, forming feruloyl-CoA. nih.govmdpi.comuniprot.org This enzymatic step is a key control point in the lignin biosynthesis pathway. mdpi.comfrontiersin.org
Eugenol, a major component of clove oil, can also serve as a precursor for feruloyl-CoA biosynthesis. google.com The pathway begins with the conversion of L-tyrosine to p-coumaric acid, which is then converted to caffeic acid. wikipedia.org Caffeic acid is methylated to form ferulic acid, which is subsequently activated to feruloyl-CoA by 4-hydroxycinnamoyl-CoA ligase (4CL). wikipedia.org More recently, a novel biosynthetic pathway has been developed to convert eugenol to vanillin, which involves the conversion of coniferyl aldehyde to feruloyl-CoA by cinnamoyl-CoA reductase (CCR). nih.govacs.org
Microbial Biosynthesis Pathways
Microorganisms have also been engineered to produce feruloyl-CoA and its derivatives. In various microbial systems, ferulic acid is converted to feruloyl-CoA by the enzyme feruloyl-CoA synthetase (Fcs). researchgate.netnih.govresearchgate.net This CoA-dependent pathway is a key step in the microbial production of valuable compounds like vanillin from ferulic acid. nih.govmdpi.com Engineered E. coli strains expressing genes for Fcs and other enzymes have been successfully used for the bioconversion of ferulic acid. researchgate.netnih.gov Artificial biosynthetic pathways have also been constructed in E. coli to produce novel compounds like caffeoyl-HSL and feruloyl-HSL, starting from simple carbon sources and involving the biosynthesis of caffeoyl-CoA and feruloyl-CoA. koreascience.kr
Coenzyme A-Dependent Pathways for Aromatic Compound Production
The metabolic pathways that produce and degrade aromatic compounds are diverse, with Coenzyme A (CoA)-dependent routes being particularly significant. In these pathways, carboxylic acids, such as the hydroxycinnamic acid, ferulic acid, are "activated" by forming a high-energy thioester bond with CoA. mdpi.comasm.org This activation is a common strategy in nature to prepare molecules for subsequent enzymatic reactions that would otherwise be thermodynamically unfavorable. researchgate.net
The formation of acyl-CoA thioesters is a recurring theme in various metabolic processes, including the β-oxidation of fatty acids and the biosynthesis of numerous secondary metabolites. oup.comresearchgate.net In the context of aromatic compounds, CoA activation is the initial step for pathways that shorten the side chains of phenylpropanoids, a process crucial for producing valuable compounds like vanillin. oup.comnih.gov These CoA-dependent pathways are found across different domains of life, including bacteria and plants, highlighting their fundamental importance in biochemistry. oup.comasm.org
Ferulic Acid Activation by Feruloyl-CoA Synthetase
The biosynthesis of feruloyl-CoA from ferulic acid is catalyzed by the enzyme feruloyl-CoA synthetase (Fcs), also known as ferulate-CoA ligase. oup.comontosight.ai This enzyme belongs to the family of acid-thiol ligases (EC 6.2.1.34). genome.jp The reaction requires ATP and Mg²⁺ as cofactors to activate the carboxyl group of ferulic acid, forming a feruloyl-AMP intermediate. ontosight.ai This activated intermediate then reacts with the thiol group of coenzyme A to produce feruloyl-CoA, AMP, and pyrophosphate. ontosight.ai
The activation of ferulic acid to feruloyl-CoA is an essential step, as it prepares the molecule for a variety of subsequent metabolic transformations. oup.comresearchgate.net This includes its conversion to vanillin in many microorganisms, a process of significant industrial interest. researchgate.netplos.org The enzyme feruloyl-CoA synthetase has been identified and characterized in numerous organisms, and its activity is a critical control point in the metabolic flux towards feruloyl-CoA-derived products. plos.orgnih.gov
| Enzyme | Reaction Catalyzed | Substrates | Products | Cofactors |
| Feruloyl-CoA Synthetase (Fcs) | ATP-dependent ligation | Ferulic acid, Coenzyme A, ATP | Feruloyl-CoA, AMP, Diphosphate | Mg²⁺ |
Intermediacy in Pseudomonas, Amycolatopsis, and Streptomyces Species
Feruloyl-CoA is a key metabolic intermediate in several bacterial genera known for their ability to degrade plant-derived aromatic compounds.
Pseudomonas species, such as P. fluorescens and Pseudomonas sp. strain HR199, utilize a CoA-dependent, non-β-oxidative pathway to metabolize ferulic acid. oup.comnih.govnih.gov In this pathway, ferulic acid is first converted to feruloyl-CoA by feruloyl-CoA synthetase. oup.comnih.gov The feruloyl-CoA is then hydrated and cleaved by an enoyl-CoA hydratase/aldolase, yielding vanillin and acetyl-CoA. oup.comnih.gov The essential role of feruloyl-CoA synthetase in this process was confirmed through gene inactivation studies; mutants lacking a functional fcs gene were unable to grow on ferulic acid. oup.comnih.gov
Amycolatopsis species, such as Amycolatopsis sp. ATCC 39116 and strain HR167, are also well-known for their ability to convert ferulic acid to vanillin and utilize a similar CoA-dependent pathway. nih.govnih.gov The metabolism in these Gram-positive bacteria proceeds through the formation of feruloyl-CoA, which is then converted to vanillin. nih.govresearchgate.net Genetic studies have identified the fcs (feruloyl-CoA synthetase) and ech (enoyl-CoA hydratase/aldolase) genes as crucial for this transformation. nih.govnih.gov Overexpression of these genes has been shown to significantly enhance vanillin production, highlighting the importance of the feruloyl-CoA intermediate in this industrial bioprocess. nih.gov
Streptomyces species, including S. setonii and Streptomyces sp. strain V-1, also metabolize ferulic acid via a feruloyl-CoA intermediate. researchgate.netplos.org The pathway is consistent with the CoA-dependent, non-β-oxidative route seen in Pseudomonas and Amycolatopsis. plos.org Researchers have isolated and characterized the feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech) from Streptomyces sp. strain V-1. plos.orgnih.gov The Fcs from this strain was found to have a high catalytic efficiency for ferulic acid, underscoring its specific role in channeling this substrate into the metabolic pathway. plos.org The presence of these enzymes confirms that the formation of feruloyl-CoA is a conserved strategy for ferulic acid degradation in these actinomycetes. researchgate.netplos.org
| Organism | Pathway Type | Key Enzymes | Initial Substrate | Key Intermediate | Product |
| Pseudomonas fluorescens | CoA-dependent, non-β-oxidative | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase | Ferulic acid | Feruloyl-CoA | Vanillin |
| Amycolatopsis sp. | CoA-dependent, non-β-oxidative | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase | Ferulic acid | Feruloyl-CoA | Vanillin |
| Streptomyces sp. | CoA-dependent, non-β-oxidative | Feruloyl-CoA synthetase, Enoyl-CoA hydratase/aldolase | Ferulic acid | Feruloyl-CoA | Vanillin |
Engineered Biosynthetic Pathways from Non-Canonical Substrates
Metabolic engineering has enabled the production of feruloyl-CoA and its derivatives from substrates not typically found in natural pathways. frontiersin.org These synthetic biology approaches aim to create more efficient and economically viable production platforms for valuable chemicals by bypassing bottlenecks in native pathways or utilizing alternative feedstocks. nih.govacs.org
Enzymatic Transformations and Mechanisms Involving Feruloyl Coenzyme a
Caffeoyl-CoA O-Methyltransferase (CCoAOMT)
Caffeoyl-coenzyme A O-methyltransferase (CCoAOMT) is a crucial enzyme in the phenylpropanoid pathway, primarily involved in the biosynthesis of lignin (B12514952) monomers. mdpi.comfrontiersin.org As a class of S-adenosyl-L-methionine methyltransferases, CCoAOMTs catalyze the transfer of a methyl group from S-adenosyl methionine to the 3-hydroxyl group of caffeoyl-CoA. mdpi.com
Role in Methylation of Caffeoyl-CoA
The primary role of CCoAOMT is the specific methylation of caffeoyl-CoA to produce feruloyl-CoA. researchgate.net This enzymatic reaction is a critical step in the synthesis of both guaiacyl (G) and syringyl (S) lignin units. mdpi.comunc.edu The methylation occurs at the C3 position on the benzene (B151609) ring of the caffeoyl-CoA molecule. mdpi.comfrontiersin.org Studies in various plant species, including poplar, tobacco, and Arabidopsis, have demonstrated the essential function of CCoAOMT in this methylation process. nih.govnih.govnih.gov Repression of CCoAOMT expression in transgenic poplar plants led to a significant decrease in total lignin content, underscoring the enzyme's dominant role in the methylation of the 3-hydroxyl group of caffeoyl-CoA. nih.govnih.gov
Contribution to Feruloyl-CoA and Sinapoyl-CoA Production
Through the methylation of caffeoyl-CoA, CCoAOMT is directly responsible for the production of feruloyl-CoA. frontiersin.orgresearchgate.net Feruloyl-CoA is a key intermediate that serves as a precursor for the synthesis of both guaiacyl and syringyl lignin monomers. mdpi.comnih.gov The CCoAOMT-mediated methylation is essential for channeling substrates towards further methoxylation at the 5-position of hydroxycinnamates, which is necessary for the formation of sinapoyl-CoA and subsequently syringyl lignin units. nih.govnih.gov In parsley cells, CCoAOMT has been shown to catalyze the methylation reactions that lead to the formation of both feruloyl-CoA and sinapoyl-CoA from caffeoyl-CoA. researchgate.net The downregulation of CCoAOMT has been shown to reduce lignin biosynthesis in a variety of plants, including Arabidopsis, poplar, and maize, by limiting the availability of feruloyl-CoA. researchgate.net
Feruloyl-CoA 6′-Hydroxylase (F6′H1)
Feruloyl-CoA 6′-hydroxylase (F6′H1) is a key enzyme that diverts feruloyl-CoA from the general phenylpropanoid pathway towards the biosynthesis of coumarins. frontiersin.orgfrontiersin.org This enzyme catalyzes a pivotal step in the formation of scopoletin (B1681571), a simple coumarin (B35378). researchgate.netnih.gov
Catalysis of Feruloyl-CoA to 6′-Hydroxyferuloyl-CoA
F6′H1 catalyzes the ortho-hydroxylation of feruloyl-CoA to form 6′-hydroxyferuloyl-CoA. nih.govnih.govuniprot.org This reaction is a prerequisite for the subsequent spontaneous trans/cis isomerization and lactonization that leads to the formation of the coumarin scopoletin. frontiersin.orgoup.com The enzyme utilizes molecular oxygen to carry out this hydroxylation. nih.govoup.com Studies on recombinant F6′H1 from Arabidopsis thaliana have confirmed its specific hydroxylase activity towards feruloyl-CoA. nih.gov In contrast, the enzyme shows no activity with ferulic acid, caffeic acid, or caffeoyl-CoA, highlighting its substrate specificity. uniprot.org
2-Oxoglutarate-Dependent Dioxygenase Family Characterization
F6′H1 belongs to the Fe(II)- and 2-oxoglutarate-dependent dioxygenase (2OGD) superfamily. nih.govnih.govuniprot.orgoup.com Enzymes in this family require Fe(II) as a cofactor and 2-oxoglutarate as a co-substrate for their catalytic activity. nih.gov The reaction mechanism involves the oxidative decarboxylation of 2-oxoglutarate, which generates a high-energy iron-oxygen species capable of hydroxylating the substrate, in this case, feruloyl-CoA. nih.gov The characterization of F6′H1 as a 2OGD was a significant step in understanding the biosynthesis of coumarins. nih.govfrontiersin.org
Structural Characterization and Enzyme Assays
The three-dimensional structure of the F6′H1 apoenzyme from Arabidopsis thaliana has been determined by X-ray crystallography. nih.govresearchgate.net This was the first reported structure of a 2OGD enzyme involved in coumarin biosynthesis. nih.govresearchgate.net The structure of F6′H1 closely resembles that of anthocyanidin synthase, another member of the 2OGD family. nih.gov
Enzyme assays with recombinant F6′H1 have provided insights into its catalytic properties. The enzyme exhibits a high affinity for its substrate, feruloyl-CoA, with a reported Km value of 36.0 ± 4.27 µM and a kcat of 11.0 ± 0.45 sec-1. nih.gov The optimal pH for the enzyme's activity is 6.5. uniprot.org Site-directed mutagenesis studies, guided by structural comparisons with related enzymes, have helped to identify key amino acid residues involved in substrate binding and specificity. nih.gov
Table 1: Kinetic Parameters of F6′H1 from Arabidopsis thaliana
| Parameter | Value |
|---|---|
| Km (for feruloyl-CoA) | 36.0 ± 4.27 µM nih.gov |
| kcat | 11.0 ± 0.45 sec-1 nih.gov |
Table 2: Substrate Specificity of F6′H1
| Substrate | Activity |
|---|---|
| Feruloyl-CoA | Yes nih.govuniprot.org |
| Ferulic acid | No nih.govuniprot.org |
| Feruloylquinic acid | No uniprot.org |
| Caffeic acid | No uniprot.org |
| Caffeoyl-CoA | No uniprot.org |
| p-Coumaric acid | No uniprot.org |
| Cinnamic acid | No uniprot.org |
| Cinnamoyl-CoA | No uniprot.org |
Feruloyl Transferase (FHT/ASFT)
Feruloyl Transferase, also known as Aliphatic Suberin Feruloyl Transferase (ASFT), is an enzyme critical for the synthesis of suberin, a protective biopolymer found in certain plant cell walls. nih.govmsu.edu This enzyme catalyzes the transfer of the feruloyl group from feruloyl-CoA to acceptor molecules, playing a key role in the formation of the aromatic domain of suberin. nih.gov
The primary function of FHT/ASFT is to catalyze the acyl transfer reaction from feruloyl-CoA to the hydroxyl group of long-chain ω-hydroxyfatty acids and fatty alcohols. nih.govresearchgate.net This reaction forms an ester linkage, creating ω-feruloyloxy aliphatics. nih.gov In Arabidopsis, knockout mutants for the gene encoding this transferase (AT5G41040) exhibit a significant reduction in suberin-associated ferulate. This decrease in ferulate is stoichiometrically linked to a reduction in aliphatic monomers that possess ω-hydroxyl groups, underscoring the enzyme's role in linking aromatic and aliphatic components of suberin. nih.gov Recombinant FHT/ASFT has been shown to effectively catalyze the transfer of feruloyl groups to these specific aliphatic acceptors, confirming its enzymatic function. nih.gov While feruloyl-CoA is a primary acyl donor, some homologs of the enzyme can also utilize p-coumaroyl-CoA. researchgate.netwikipedia.org
Feruloyl Transferase belongs to the BAHD family of acyltransferases, one of the largest and most functionally diverse enzyme families in plants. nih.govmdpi.comfrontiersin.org The name "BAHD" is an acronym derived from the first four enzymes characterized in this family: Benzylalcohol O-acetyltransferase (BEAT), Anthocyanin O-hydroxycinnamoyltransferase (AHCT), N-hydroxycinnamoyl/benzoyltransferase (HCBT), and Deacetylvindoline 4-O-acetyltransferase (DAT). wikipedia.org
Members of the BAHD family are characterized by two conserved amino acid motifs:
HXXXD motif : Located in the central region of the protein, the histidine residue in this motif is often directly involved in catalysis. wikipedia.org
DFGWG motif : Found near the C-terminus, this motif is thought to be involved in binding the coenzyme A portion of the acyl donor. wikipedia.org
These enzymes are versatile catalysts that transfer an acyl group from a CoA-thioester donor to the hydroxyl or amine group of an acceptor molecule. mdpi.comfrontiersin.org This activity is crucial for the biosynthesis of a wide range of plant metabolites, including flavonoids, alkaloids, terpenoids, and components of lignin and cutin. frontiersin.orgfrontiersin.org FHT/ASFT, as a member of this family, specifically contributes to the synthesis of suberin by creating ester linkages between ferulic acid and long-chain aliphatic molecules. researchgate.netfrontiersin.org
Kinetic studies of FHT/ASFT and its homologs have provided insights into their substrate specificity. These enzymes exhibit a clear preference for feruloyl-CoA as the acyl donor over other hydroxycinnamoyl-CoAs, such as p-coumaroyl-CoA or sinapoyl-CoA. wikipedia.orggenome.jp The acceptor specificity is directed towards long-chain aliphatic molecules containing a terminal hydroxyl group.
Detailed kinetic data for a homologous ω-hydroxypalmitate O-feruloyl transferase provides a representative example of the enzyme's characteristics.
| Substrate | Apparent Km (µM) | Vmax (pkat/mg protein) |
|---|---|---|
| Feruloyl-CoA | 18 | 1.58 |
| p-Coumaroyl-CoA | 35 | 0.62 |
| Sinapoyl-CoA | 20 | 0.17 |
| 16-Hydroxypalmitic acid | 14 | - |
Data sourced from studies on tobacco cell-suspension cultures.
The lower Km value for feruloyl-CoA indicates a higher affinity of the enzyme for this substrate compared to other potential acyl donors.
Feruloyl-CoA Monolignol Transferase (FMT)
Feruloyl-CoA Monolignol Transferase (FMT) is another important enzyme from the BAHD acyltransferase family. researchgate.netnih.gov It plays a role in modifying the composition of lignin, a complex polymer that provides structural support to plant cell walls. researchgate.net
FMT catalyzes the transfer of the feruloyl group from feruloyl-CoA to the γ-hydroxyl group of monolignols, the primary building blocks of lignin. nih.gov This reaction produces monolignol ferulate (ML-FA) conjugates. researchgate.netnih.gov These conjugates can then be incorporated into the lignin polymer during its synthesis. nih.govresearchgate.net The introduction of these ester-linked ferulates creates chemically labile linkages within the lignin backbone, which can facilitate the chemical breakdown of lignin for industrial applications, such as biofuel production. researchgate.netnih.govresearchgate.net
The primary monolignols that act as acceptors in this reaction are:
p-Coumaryl alcohol
Coniferyl alcohol
Sinapyl alcohol
The resulting conjugates are p-coumaryl ferulate, coniferyl ferulate, and sinapyl ferulate, respectively. glbrc.org
The three-dimensional structure of FMT reveals features typical of the BAHD family. researchgate.netnih.gov Structural analysis and molecular docking studies have identified key amino acid residues that are crucial for substrate binding and catalysis. For instance, in the FMT from Angelica sinensis (AsFMT), a threonine residue (T375) is proposed to stabilize the reaction intermediate, while a histidine residue (H278) is thought to be involved in binding the monolignol substrate. nih.gov
FMT enzymes exhibit a high degree of specificity for feruloyl-CoA as the acyl donor. researchgate.net However, they can often utilize multiple monolignols as acceptor substrates. researchgate.net For example, AsFMT can accept all three major monolignols. researchgate.net In contrast, related enzymes like p-coumaroyl-CoA monolignol transferases (PMTs) show stricter substrate specificity, preferentially using p-coumaroyl-CoA and not feruloyl-CoA. nih.gov The catalytic efficiency of FMT can vary between species; for instance, the FMT from rice (Oryza sativa), OsFMT1, has been shown to have a broader substrate specificity and higher catalytic efficiency compared to AsFMT. researchgate.net
| Enzyme | Acyl-CoA Donor | Monolignol Acceptor | Product Formed |
|---|---|---|---|
| FMT (e.g., OsFMT, AsFMT) | Feruloyl-CoA | p-Coumaryl alcohol | p-Coumaryl ferulate |
| Coniferyl alcohol | Coniferyl ferulate | ||
| Sinapyl alcohol | Sinapyl ferulate | ||
| PMT (e.g., OsPMT) | p-Coumaroyl-CoA | p-Coumaryl alcohol | p-Coumaryl p-coumarate |
| Coniferyl alcohol | Coniferyl p-coumarate | ||
| Sinapyl alcohol | Sinapyl p-coumarate |
This table illustrates the comparative substrate usage of Feruloyl-CoA Monolignol Transferase (FMT) and p-Coumaroyl-CoA Monolignol Transferase (PMT). nih.gov
Other Enzymes Utilizing or Converting Feruloyl Coenzyme A
Beyond its central role in monolignol and flavonoid biosynthesis, this compound serves as a substrate for a variety of other enzymes, leading to the formation of specialized metabolites. These enzymatic transformations highlight the metabolic plasticity of plants and offer opportunities for bioengineering.
Diketide-CoA Synthase (DCS) in Polyketide Elongation
Diketide-CoA Synthase (DCS) is a type III polyketide synthase (PKS) that plays a crucial role in the biosynthesis of curcuminoids in plants like Curcuma longa (turmeric). nih.govijfmr.com The primary function of DCS is to catalyze the initial polyketide chain elongation step by condensing the starter molecule, feruloyl-CoA, with an extender unit, malonyl-CoA. nih.govuniprot.org This reaction forms feruloyldiketide-CoA (also referred to as feruloylacetyl-CoA), which is a key intermediate in the curcuminoid pathway. nih.govuniprot.org
The enzymatic reaction proceeds via a decarboxylative condensation. nih.gov DCS has been shown to have an optimal pH range of 6.5-7.5 and an optimal temperature between 25-35 degrees Celsius. uniprot.org While feruloyl-CoA is its preferred substrate, DCS can also utilize p-coumaroyl-CoA, but with lower efficiency. uniprot.orgnih.gov It exhibits no activity with cinnamoyl-CoA. uniprot.org The collaboration between DCS and Curcumin (B1669340) Synthase (CURS) is essential for the efficient synthesis of curcumin. nih.govresearchgate.net DCS synthesizes the feruloyldiketide-CoA intermediate, which is then passed to CURS for the subsequent condensation step. nih.gov
| Enzyme | Substrate(s) | Product | Biological Pathway |
|---|---|---|---|
| Diketide-CoA Synthase (DCS) | Feruloyl-CoA, Malonyl-CoA | Feruloyldiketide-CoA | Curcuminoid Biosynthesis |
Curcumin Synthase (CURS) in Curcuminoid Formation
Curcumin Synthase (CURS) is another type III polyketide synthase that works in concert with DCS to produce the final curcuminoid scaffold. nih.gov CURS catalyzes the condensation of a phenylpropanoid starter unit, such as feruloyl-CoA, with a diketide-CoA intermediate generated by DCS. nih.govresearchgate.net Specifically, CURS facilitates the formation of curcumin by condensing feruloyl-CoA with feruloyldiketide-CoA. nih.govijfmr.com
In the proposed mechanism, CURS first hydrolyzes feruloyldiketide-CoA to a β-keto acid, which remains bound to the enzyme. nih.gov Subsequently, it catalyzes a decarboxylative condensation between this β-keto acid and another molecule of feruloyl-CoA to form curcumin. nih.govwikipedia.org This two-step process within a single enzyme is a key final stage in curcumin biosynthesis. wikipedia.org While CURS can synthesize curcumin from feruloyl-CoA and malonyl-CoA on its own, its efficiency is significantly lower. nih.govresearchgate.net Co-incubation with DCS, which supplies the diketide-CoA extender, accelerates the rate of curcumin synthesis by approximately 15-fold. nih.gov
Several isoforms of CURS exist (CURS1, CURS2, and CURS3) in Curcuma longa, each with distinct substrate specificities. nih.govwikipedia.org
CURS1 exclusively uses feruloyl-CoA as a starter substrate to produce curcumin. wikipedia.org
CURS2 prefers feruloyl-CoA as a starter but can also use p-coumaroyl-CoA, leading to the formation of both curcumin and demethoxycurcumin. nih.govwikipedia.org
CURS3 utilizes both feruloyl-CoA and p-coumaroyl-CoA as starter substrates, enabling it to produce curcumin, demethoxycurcumin, and bisdemethoxycurcumin. nih.govwikipedia.org
This diversity in CURS isoforms explains the natural occurrence of different curcuminoids in turmeric. nih.gov
Cinnamoyl-CoA Reductase (CCR) in Engineered Pathways
Cinnamoyl-CoA Reductase (CCR) is a pivotal enzyme in the lignin-specific biosynthetic pathway. researchgate.netmdpi.com It catalyzes the first committed step in monolignol synthesis: the NADPH-dependent reduction of hydroxycinnamoyl-CoA esters, including feruloyl-CoA, to their corresponding hydroxycinnamyl aldehydes. nih.govnih.gov Specifically, CCR converts feruloyl-CoA into coniferaldehyde (B117026), a direct precursor to the coniferyl alcohol monolignol. mdpi.com
CCR is encoded by a family of genes, and different isoforms often exhibit distinct substrate specificities, which is significant for engineered pathways. mdpi.compnas.org For instance, studies on CCR from various plants have revealed isoforms with strong preferences for feruloyl-CoA, while others are more active with p-coumaroyl-CoA or caffeoyl-CoA. researchgate.netnih.govpnas.org
In Populus tomentosa, the PtoCCR1 isoform showed high specificity for feruloyl-CoA. researchgate.net
In the model legume Medicago truncatula, CCR1 exhibits a preference for feruloyl-CoA, whereas CCR2 prefers caffeoyl and 4-coumaroyl CoAs. pnas.org
The SbCCR1 enzyme from sorghum, despite having a higher affinity for other substrates, displayed significantly higher catalytic activity with feruloyl-CoA. nih.gov
This natural variation in substrate preference makes CCR a key target for genetic engineering aimed at modifying lignin content and composition in plants. nih.gov By altering the expression of specific CCR isoforms or engineering enzymes with modified substrate specificities, it is possible to control the flux of metabolites like feruloyl-CoA into the lignin pathway. nih.gov Such modifications can influence the structural properties of plant cell walls, which is of great interest for applications in biofuels, pulp and paper production, and agriculture. researchgate.net
| Enzyme | Substrate(s) | Product | Biological Pathway |
|---|---|---|---|
| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA, NADPH | Coniferaldehyde | Lignin Biosynthesis |
Metabolic Pathways and Biological Roles of Feruloyl Coenzyme a
Role in Lignin (B12514952) Biosynthesis and Cell Wall Development
Feruloyl-CoA is a key precursor in the monolignol biosynthetic pathway, which produces the monomeric units of lignin. osti.govnih.gov Lignin is a complex aromatic polymer deposited in the secondary cell walls of vascular plants, providing mechanical strength and hydrophobicity.
The biosynthesis of the primary lignin monomers, known as monolignols, involves a series of enzymatic reactions. Feruloyl-CoA is the direct precursor to coniferyl alcohol, the monolignol that polymerizes to form guaiacyl (G) lignin units. researchgate.neteucalyptus.com.br The formation of feruloyl-CoA is primarily achieved through the methylation of caffeoyl-CoA by the enzyme caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). nih.govresearchgate.net This step is considered a crucial control point in the pathway.
Furthermore, feruloyl-CoA serves as the precursor for the synthesis of syringyl (S) lignin units, which are characteristic of angiosperm lignin. nih.gov The pathway to S-lignin involves further hydroxylation and methylation of feruloyl-CoA-derived intermediates. researchgate.net Genetic studies in poplar have shown that CCoAOMT plays a predominant role in supplying the necessary precursors for both G and S lignin synthesis. nih.gov Repression of CCoAOMT expression leads to a reduction in both guaiacyl and syringyl lignin, highlighting its essential function in providing the feruloyl-CoA needed for both major lignin types. nih.gov
| Enzyme | Substrate(s) | Product | Metabolic Pathway | Function |
|---|---|---|---|---|
| Caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) | Caffeoyl-CoA, S-adenosyl-L-methionine | Feruloyl-CoA | Lignin Biosynthesis | Catalyzes the methylation step to produce Feruloyl-CoA, a key precursor for both G and S lignin units. nih.govnih.gov |
| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | Coniferaldehyde (B117026) | Lignin Biosynthesis | Reduces feruloyl-CoA to its corresponding aldehyde, a step towards monolignol formation. pnas.org |
The polymerization of monolignols derived from feruloyl-CoA into the complex lignin network is fundamental for cell wall reinforcement. Lignin fills the spaces between cellulose (B213188) and hemicellulose microfibrils, forming an intricate and rigid three-dimensional structure. osti.govnih.gov This matrix provides structural support to the plant body, preventing the collapse of xylem vessels and enabling upward water transport. The enhanced synthesis of feruloyl-CoA is specifically required for both general cell wall reinforcement and the process of lignification. researchgate.net
In grasses, feruloyl-CoA is also a precursor for the feruloylation of arabinoxylans, a type of hemicellulose. osti.gov These ferulate esters can undergo oxidative coupling, creating cross-links between polysaccharide chains and anchoring them to lignin. mdpi.com This cross-linking significantly contributes to the structural integrity and recalcitrance of the cell wall. mdpi.comnih.gov
Lignification is the process of depositing lignin in the cell wall. Feruloyl-CoA and its derivatives play a role not only as building blocks but also as potential initiation sites for this polymerization. osti.gov Ferulate esters, once transported to the cell wall, can serve as nucleation points for the radical coupling reactions that build the lignin polymer. osti.govmdpi.com
Genetic engineering studies have demonstrated the centrality of feruloyl-CoA in this process. For example, diverting feruloyl-CoA away from its canonical path by overexpressing enzymes like feruloyl-CoA 6′-hydroxylase 1 (F6′H1) leads to the production of alternative compounds like scopoletin (B1681571), which can be incorporated into the lignin polymer. osti.govnih.govfrontiersin.org This incorporation alters the lignin structure and can change the properties of the cell wall. osti.govnih.gov Similarly, introducing a feruloyl-CoA monolignol transferase (FMT) into plants can lead to the formation of monolignol ferulate conjugates, which are then used during lignification, introducing ester bonds into the lignin backbone. researchgate.netcsic.es These findings underscore the pivotal role of feruloyl-CoA in the dynamic process of lignification.
Involvement in Suberin Biosynthesis
Suberin is a complex lipophilic polymer deposited in the cell walls of specific tissues, such as the root endodermis, periderm of tubers and woody stems, and seed coats. It acts as a protective barrier, controlling the movement of water and solutes and defending against pathogens. pnas.orgnih.gov Suberin is composed of two distinct domains: a poly(aliphatic) domain and a poly(aromatic) domain. tandfonline.com Feruloyl-CoA is the key precursor for the ferulate component of suberin, which is vital for its structure and function. tandfonline.commdpi.com
The incorporation of ferulic acid into the suberin polymer is catalyzed by a specific class of enzymes known as feruloyl transferases. mdpi.commdpi.com These enzymes, which belong to the BAHD family of acyltransferases, utilize feruloyl-CoA as the acyl donor. pnas.orgresearchgate.net The enzyme, often named Aliphatic Suberin Feruloyl Transferase (ASFT) or Feruloyl-CoA:ω-hydroxyfatty acid transferase (FHT), transfers the feruloyl group from feruloyl-CoA to the ω-hydroxyl group of long-chain ω-hydroxyfatty acids or to primary fatty alcohols. mdpi.comresearchgate.netresearchgate.net
This reaction creates feruloyl esters, which are key monomers for building the suberin polyester (B1180765). mdpi.comresearchgate.net Research in Arabidopsis and potato has shown that knocking out or silencing the gene encoding this feruloyl transferase leads to an almost complete elimination of ester-linked ferulate in suberin. nih.govresearchgate.net This confirms that the FHT-catalyzed reaction is the essential route for incorporating ferulate into the suberin structure.
| Gene/Enzyme | Organism | Effect of Knockout/Silencing | Impact on Suberin/Lignin |
|---|---|---|---|
| AT5G41040 (ASFT/FHT) | Arabidopsis thaliana | Near-complete elimination of suberin-associated ester-linked ferulate. nih.govresearchgate.net | Alters aliphatic monomer composition and increases permeability of seeds and roots to salt. pnas.org |
| FHT (Feruloyl Transferase) | Potato (Solanum tuberosum) | Greatly reduced amounts of ferulate esters in both suberin and associated wax. researchgate.net | Prevents proper skin maturation, increases water loss, and alters periderm anatomy. researchgate.net |
| CCoAOMT | Poplar (Populus) | Reduction in total lignin content. | Causes a decrease in both guaiacyl (G) and syringyl (S) lignin units. nih.gov |
Current structural models of suberin propose that ferulate plays a crucial cross-linking role. tandfonline.com It is thought to act as a bridge, covalently linking the aliphatic polyester domain to the lignin-like aromatic domain. mdpi.comoup.com The ferulate molecule, having been esterified to an aliphatic chain via the action of FHT, can then participate in radical coupling reactions with other phenolic units, thereby embedding the aliphatic polyester within the aromatic matrix of the primary cell wall. pnas.orgoup.com This coupling is considered critical for establishing the impermeable barrier function of suberized tissues. oup.com
However, some research has challenged the idea that ferulate is absolutely essential for the macromolecular assembly of the polymer. Studies on mutants lacking the feruloyl transferase (FHT) have shown that while ferulate is nearly absent, the characteristic lamellar ultrastructure of suberin is not disrupted. tandfonline.comresearchgate.net This suggests that while ferulate is a major component and is critical for the barrier properties of suberin, other mechanisms may also contribute to the assembly of its layered structure. tandfonline.com Nevertheless, the early accumulation of ferulate in developing suberized tissue is considered a key step for the proper coupling of the two domains. oup.com
Suberin Deposition in Specialized Tissues (e.g., Roots, Seed Coats)
Suberin is a complex, lipophilic biopolymer deposited in the cell walls of specific tissues, such as root endodermis and exodermis, seed coats, and the phellem (cork) of woody plants. mdpi.comgenome.jp It functions as a protective barrier, regulating the passage of water and solutes and defending against pathogens. mdpi.comnih.gov Feruloyl-CoA is a critical precursor for the aromatic domain of suberin. nih.gov
The biosynthesis of suberin involves the integration of aliphatic and aromatic components. Feruloyl-CoA provides the ferulate monomers that are believed to act as a crucial link between these two domains. mdpi.comresearchgate.net This integration is catalyzed by specific enzymes known as feruloyl transferases. In Arabidopsis thaliana, an enzyme named ALIPHATIC SUBERIN FERULOYL TRANSFERASE (ASFT), also referred to as FHT, has been identified. mdpi.comnsf.govpnas.org This enzyme facilitates the transfer of the feruloyl group from feruloyl-CoA to ω-hydroxy fatty acids and primary fatty alcohols, which are key components of the aliphatic domain of suberin. mdpi.comnsf.govuniprot.org A homologous enzyme, FHT, has also been characterized in potato (Solanum tuberosum). nih.govuniprot.org
Studies on Arabidopsis mutants lacking a functional ASFT gene (at5g41040) have shown a significant reduction in the ferulate content of suberin in both roots and seed coats. nih.govpnas.org This deficiency leads to an increased permeability of these tissues, highlighting the importance of ferulate esters in establishing a functional apoplastic barrier. nih.govuniprot.org Interestingly, despite the drastic reduction in ferulate, the characteristic lamellar ultrastructure of suberin is largely maintained in these mutants, which challenges the previous model that ferulate is essential for cross-linking the aliphatic and aromatic domains. nih.govpnas.org The expression of feruloyl transferase genes is highly localized to suberizing tissues, such as the root endodermis and the inner layer of the seed coat, coinciding with the sites of suberin deposition. mdpi.comgenome.jppnas.org
Table 1: Key Enzymes in Feruloyl-CoA Dependent Suberin Deposition
| Enzyme Name | Abbreviation | Organism | Function | Source(s) |
|---|---|---|---|---|
| Aliphatic Suberin Feruloyl Transferase / Feruloyl Transferase | ASFT / FHT | Arabidopsis thaliana, Solanum tuberosum | Catalyzes the transfer of feruloyl group from feruloyl-CoA to aliphatic suberin monomers. | mdpi.comnih.govnsf.gov |
| Glycerol-3-Phosphate Acyltransferase 5 | GPAT5 | Arabidopsis thaliana | Involved in the formation of acylglycerol precursors for suberin biosynthesis. | genome.jp |
| Cytochrome P450 86B1 | CYP86B1 | Arabidopsis thaliana | Transcript levels correlate with ASFT expression, suggesting a role in suberin biosynthesis. | pnas.org |
Contribution to Coumarin (B35378) Biosynthesis
Coumarins are a class of benzopyrone-containing secondary metabolites with diverse biological activities, including roles in plant defense and iron acquisition. arkat-usa.orgresearchgate.net Feruloyl-CoA is a central metabolic intermediary in the production of several coumarins, most notably scopoletin. researchgate.nethebmu.edu.cn
The biosynthesis of scopoletin from feruloyl-CoA is initiated by the enzyme Feruloyl-CoA 6′-Hydroxylase 1 (F6′H1). arkat-usa.orgresearchgate.net F6′H1 is a 2-oxoglutarate- and Fe(II)-dependent dioxygenase that catalyzes the ortho-hydroxylation of feruloyl-CoA to form 6′-hydroxyferuloyl-CoA. arkat-usa.org This hydroxylation step is the key commitment towards scopoletin synthesis. researchgate.net The resulting 6′-hydroxyferuloyl-CoA is an unstable intermediate that can spontaneously undergo trans-cis isomerization and lactonization to form scopoletin.
The F6'H1 enzyme exhibits high substrate specificity for feruloyl-CoA and has no or very low activity with related compounds like p-coumaroyl-CoA, caffeoyl-CoA, or ferulic acid. arkat-usa.org The optimal pH for this enzymatic reaction is around 6.5. arkat-usa.org In Arabidopsis thaliana, disruption of the F6'H1 gene leads to a severe reduction in scopoletin and its glycoside, scopolin (B1681689), particularly in the roots. arkat-usa.orgresearchgate.net This demonstrates the essential role of F6'H1 in the scopoletin biosynthetic pathway. Overexpression of F6'H1 in plants like Arabidopsis and hybrid aspen has been shown to lead to the accumulation and incorporation of scopoletin into the cell wall.
Beyond the direct route to scopoletin, feruloyl-CoA serves as a crucial intermediary in the broader context of coumarin biosynthesis. researchgate.net The synthesis of feruloyl-CoA itself, from earlier phenylpropanoid precursors like p-coumaroyl-CoA, is a key control point. The conversion of caffeoyl-CoA to feruloyl-CoA is catalyzed by caffeoyl-CoA 3-O-methyltransferase (CCoAOMT). researchgate.net Mutants with reduced CCoAOMT activity show significantly lower levels of scopoletin, confirming the importance of the feruloyl-CoA pool for coumarin production. researchgate.net
In addition to the spontaneous cyclization of 6′-hydroxyferuloyl-CoA, the efficiency of scopoletin biosynthesis is significantly enhanced by the enzyme COUMARIN SYNTHASE (COSY). researchgate.net While F6'H1 performs the initial hydroxylation, COSY facilitates the subsequent isomerization and lactonization steps, particularly in roots under conditions like iron deficiency. Therefore, the flux through feruloyl-CoA and its subsequent conversion by the F6'H1/COSY enzymatic machinery is central to the production of scopoletin and other related coumarins, which play a role in iron mobilization from the soil. arkat-usa.org
Table 2: Research Findings on Feruloyl-CoA in Coumarin Biosynthesis
| Finding | Organism/System | Key Enzyme(s) | Significance | Source(s) |
|---|---|---|---|---|
| Feruloyl-CoA is converted to 6′-hydroxyferuloyl-CoA. | Arabidopsis thaliana, Ipomoea batatas | F6′H1 | The committed step in scopoletin biosynthesis. | arkat-usa.org |
| Overexpression leads to scopoletin accumulation in cell walls. | Arabidopsis thaliana, Hybrid Aspen | F6′H1 | Demonstrates the potential to engineer plant cell walls. | |
| Disruption of the gene eliminates scopoletin production. | Arabidopsis thaliana | F6′H1 | Confirms the essential role of the enzyme in vivo. | arkat-usa.orgresearchgate.net |
| Enhances the conversion of 6′-hydroxyferuloyl-CoA to scopoletin. | Arabidopsis thaliana | COSY | Optimizes the efficiency of the final steps in scopoletin formation. | researchgate.net |
| Converts caffeoyl-CoA to feruloyl-CoA. | Arabidopsis thaliana | CCoAOMT1 | Supplies the necessary feruloyl-CoA precursor for the pathway. | researchgate.net |
Precursor in Phenylpropanoid Polyketide Synthesis
Feruloyl-CoA is a starter molecule for a branch of the polyketide synthesis pathway, which generates a diverse group of natural products. This process involves the sequential condensation of malonyl-CoA units with a starter molecule, catalyzed by type III polyketide synthases (PKSs).
The primary precursor for the biosynthesis of most flavonoids and stilbenoids is p-coumaroyl-CoA. Chalcone (B49325) synthase (CHS) and stilbene (B7821643) synthase (STS) are key enzymes that catalyze the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, leading to different cyclization products.
However, some CHS enzymes can utilize feruloyl-CoA as a starter molecule, although often less efficiently than p-coumaroyl-CoA. For instance, CHS from alfalfa and parsley can accept feruloyl-CoA, leading to the formation of different polyketide products like tetraketide and triketide lactones instead of the typical chalcone. In contrast, stilbene synthases generally show stricter substrate specificity for p-coumaroyl-CoA. Studies on spruce STSs found that while p-coumaroyl-CoA was converted to resveratrol, feruloyl-CoA was not a substrate for stilbene formation but was instead converted to styrylpyrones. Therefore, the contribution of feruloyl-CoA to the mainstream flavonoid and stilbenoid pathways is generally considered minor compared to that of p-coumaroyl-CoA, but it can be a substrate for some PKSs, leading to alternative products.
Feruloyl-CoA is a direct and essential precursor for the biosynthesis of curcuminoids and is an indirect precursor for pinols, which belong to the lignan (B3055560) class of compounds.
Curcumin (B1669340) Biosynthesis: Curcumin, the principal curcuminoid in turmeric (Curcuma longa), is synthesized from two molecules of feruloyl-CoA and one molecule of malonyl-CoA. This process requires the action of two distinct type III polyketide synthases: diketide-CoA synthase (DCS) and curcumin synthase (CURS).
DCS catalyzes the condensation of one molecule of feruloyl-CoA with one molecule of malonyl-CoA to produce feruloyldiketide-CoA.
CURS then catalyzes the condensation of this feruloyldiketide-CoA with a second molecule of feruloyl-CoA to form curcumin.
The CURS enzyme from Curcuma longa shows a preference for feruloyl-CoA over other potential substrates like p-coumaroyl-CoA. Engineering the curcumin biosynthetic pathway into microorganisms and other plants has been achieved by expressing these key enzymes, highlighting the central role of feruloyl-CoA as the building block.
Pinol Biosynthesis: Pinols, such as pinoresinol, are members of the lignan family. The biosynthesis of lignans (B1203133) begins with monolignols, which are derived from the phenylpropanoid pathway. Feruloyl-CoA is a key intermediate in the formation of coniferyl alcohol, the primary monolignol precursor for pinoresinol. arkat-usa.org The pathway involves the reduction of feruloyl-CoA to coniferaldehyde by the enzyme cinnamoyl-CoA reductase (CCR), followed by the reduction of coniferaldehyde to coniferyl alcohol by cinnamyl alcohol dehydrogenase (CAD). arkat-usa.org Two molecules of coniferyl alcohol are then oxidatively coupled in a reaction mediated by laccase enzymes and guided by dirigent proteins (DIR) to form (+)-pinoresinol. arkat-usa.org Pinoresinol itself is the precursor to a wide variety of other lignans. Thus, feruloyl-CoA serves as a critical upstream precursor in the synthesis of pinols and other lignans.
Feruloyl Coenzyme A in Microbial Metabolism
This compound (feruloyl-CoA) is a pivotal intermediate in the metabolic pathways of numerous microorganisms that utilize ferulic acid and other related hydroxycinnamic acids. These compounds are abundant in the environment, primarily as components of plant lignocellulose. Microbes have evolved sophisticated catabolic routes to break down these aromatic compounds, not only as a detoxification mechanism but also to use them as valuable carbon and energy sources. The activation of ferulic acid to its coenzyme A thioester, feruloyl-CoA, is a critical initiating step in several of these degradation pathways, particularly the widespread CoA-dependent route.
Degradation of Ferulic Acid and Other Hydroxycinnamic Acids
The microbial breakdown of ferulic acid and other hydroxycinnamic acids, such as p-coumaric acid and caffeic acid, frequently proceeds through a CoA-dependent pathway where feruloyl-CoA is a key intermediate. asm.orgresearchgate.netnih.gov This pathway is a non-β-oxidative route and is considered the most common mechanism for ferulic acid degradation in bacteria. unibo.it The process is initiated by the activation of ferulic acid to a high-energy thioester bond with coenzyme A, a reaction catalyzed by feruloyl-CoA synthetase (FCS), also known as ferulate-CoA ligase. researchgate.netmicrobiologyresearch.orgencyclopedia.pub This activation step requires ATP and magnesium ions (MgCl2). microbiologyresearch.org
Following its formation, feruloyl-CoA is acted upon by enoyl-CoA hydratase/aldolase (ECH), a bifunctional enzyme. nih.govencyclopedia.pubnih.gov This enzyme first hydrates the double bond of the propenoyl side chain of feruloyl-CoA to form 4-hydroxy-3-methoxyphenyl-β-hydroxypropionyl-CoA. asm.orgencyclopedia.pubasm.org Subsequently, the same enzyme catalyzes a retro-aldol cleavage of this intermediate, yielding vanillin (B372448) and acetyl-CoA. asm.orgmicrobiologyresearch.orgresearchgate.net The acetyl-CoA can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to generate energy and biomass for the cell.
This degradation pathway has been identified and characterized in a diverse range of bacteria, including species of Pseudomonas, Streptomyces, Amycolatopsis, Rhodococcus, and Agrobacterium. asm.orgnih.govencyclopedia.pubnih.govplos.org For instance, in Pseudomonas fluorescens, the genes for feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) are essential for the conversion of ferulic acid to vanillin. nih.govnih.gov Similarly, Streptomyces species possess fcs and ech genes that enable the transformation. plos.orgnih.gov In Agrobacterium fabrum, ferulic acid, p-coumaric acid, and caffeic acid are all metabolized through this CoA-dependent β-oxidative deacetylation pathway. asm.orgnih.gov The degradation of vanillin, the product of feruloyl-CoA cleavage, typically continues via its oxidation to vanillic acid by a vanillin dehydrogenase, which is then further catabolized. asm.orgmicrobiologyresearch.org
Table 1: Key Enzymes in the Microbial Degradation of Ferulic Acid via Feruloyl-CoA
| Microorganism | Enzyme | Gene | Function | Reference |
|---|---|---|---|---|
| Pseudomonas fluorescens | Feruloyl-CoA synthetase | fcs | Activates ferulic acid to feruloyl-CoA. | microbiologyresearch.orgnih.gov |
| Pseudomonas fluorescens | Enoyl-CoA hydratase/aldolase | ech | Converts feruloyl-CoA to vanillin and acetyl-CoA. | microbiologyresearch.orgnih.gov |
| Streptomyces sp. V-1 | Feruloyl-CoA synthetase | fcs | Catalyzes the formation of feruloyl-CoA from ferulic acid. | plos.orgnih.gov |
| Streptomyces sp. V-1 | Enoyl-CoA hydratase/aldolase | ech | Catalyzes the conversion of feruloyl-CoA to vanillin. | plos.orgnih.gov |
| Amycolatopsis sp. | Feruloyl-CoA synthetase | fcs | Involved in the CoA-dependent pathway for vanillin production. | nih.gov |
| Amycolatopsis sp. | Enoyl-CoA hydratase/aldolase | ech | Involved in the CoA-dependent pathway for vanillin production. | nih.gov |
| Agrobacterium fabrum | Feruloyl-CoA synthase | atu1416 | Adds coenzyme A to ferulic acid. | asm.orgnih.gov |
| Agrobacterium fabrum | Enoyl-CoA hydratase | atu1417 | Converts feruloyl-CoA into HMPHP-CoA. | asm.orgnih.gov |
| Rhodococcus jostii RHA1 | Feruloyl-CoA synthetase | fcs | Inactivation confirmed its role in ferulic acid catabolism. | mdpi.com |
Role in Microbial Growth and Ecological Advantage in Hydroxycinnamic-Rich Environments
The ability to metabolize hydroxycinnamic acids (HCAs) like ferulic acid via the feruloyl-CoA pathway confers a significant ecological advantage to microorganisms. asm.orgnih.gov HCAs are released in large quantities into the soil and rhizosphere during the natural decay of plant materials, as they are structural components of lignin. asm.org While these compounds represent a potential carbon source, they can also be toxic or inhibitory to the growth of many bacteria. asm.org
Microbes that possess the genetic machinery for HCA degradation can detoxify their immediate environment while simultaneously utilizing these abundant aromatic compounds for growth. asm.orgnih.gov This capability is particularly advantageous in competitive, nutrient-limited environments such as soil and plant root zones. asm.orgresearchgate.net For example, the soil bacterium Agrobacterium fabrum utilizes a CoA-dependent β-oxidative deacetylation pathway to metabolize ferulic, p-coumaric, and caffeic acids. asm.orgnih.gov This pathway allows the bacterium to thrive in HCA-rich environments, such as those associated with decaying plant matter, giving it a competitive edge. asm.orgnih.gov
In A. fabrum, the expression of the HCA degradation genes is controlled by a transcriptional repressor, HcaR, whose activity is modulated by the pathway intermediates feruloyl-CoA and p-coumaroyl-CoA. apsnet.org This regulatory system ensures that the degradation machinery is synthesized only when its substrates are present, allowing the bacterium to efficiently respond to the availability of these carbon sources. apsnet.org The co-regulation of HCA degradation with other functions, such as siderophore biosynthesis in A. fabrum, suggests a coordinated adaptation to life in the rhizosphere, where competition for both carbon and iron is intense. nih.gov Similarly, the ability of Streptomyces scabies, a plant pathogen, to utilize ferulic and p-coumaric acids from potato suberin highlights how this metabolic capability can be linked to plant-microbe interactions. frontiersin.org
Pathways for Vanillin Production in Diverse Microorganisms
The CoA-dependent degradation pathway of ferulic acid is a focal point for the biotechnological production of "natural" vanillin, as vanillin is a direct intermediate. nih.govencyclopedia.pub In this pathway, ferulic acid is first activated to feruloyl-CoA by feruloyl-CoA synthetase (FCS). encyclopedia.pubasm.org The subsequent conversion is catalyzed by enoyl-CoA hydratase/aldolase (ECH), which transforms feruloyl-CoA into vanillin and acetyl-CoA. nih.govencyclopedia.pub This two-enzyme system is the most efficient and widely studied route for microbial vanillin production from ferulic acid. nih.gov
A variety of microorganisms have been identified or engineered to utilize this pathway for vanillin synthesis, including bacteria such as Pseudomonas, Streptomyces, and Amycolatopsis, as well as engineered E. coli. encyclopedia.pubresearchgate.net
Amycolatopsis sp. : Strains like Amycolatopsis sp. ATCC 39116 are used for industrial-scale vanillin production due to their high tolerance for the toxic vanillin product. nih.govasm.org Research has focused on improving yields by deleting the gene for vanillin dehydrogenase (vdh), the enzyme that degrades vanillin to the less valuable vanillic acid. nih.govasm.org Deletion of vdh in Amycolatopsis resulted in a significant increase in vanillin accumulation. nih.govasm.org
Streptomyces sp. : Streptomyces setonii and Streptomyces sp. strain V-1 are also prominent vanillin producers from ferulic acid. nih.govnih.gov The critical enzymes Fcs and Ech from strain V-1 have been isolated and characterized, confirming their roles in the CoA-dependent pathway. plos.orgnih.gov
Pseudomonas sp. : Several Pseudomonas strains, including P. fluorescens and P. putida, degrade ferulic acid via feruloyl-CoA, producing vanillin as an intermediate. microbiologyresearch.orgasm.org Genetic studies in Pseudomonas sp. strain HR199 confirmed that inactivating the fcs or ech genes prevents growth on ferulic acid, demonstrating the essentiality of this pathway. nih.govasm.org
Rhodococcus jostii : This bacterium can break down lignin to produce aromatic compounds. A genetically engineered strain of R. jostii RHA1, with its vanillin dehydrogenase gene deleted, was shown to accumulate vanillin when grown on wheat straw lignocellulose. acs.org
The heterologous expression of fcs and ech genes in host organisms like E. coli is a common metabolic engineering strategy to create whole-cell biocatalysts for converting ferulic acid to vanillin. encyclopedia.pubnih.govresearchgate.net
Table 2: Microbial Production of Vanillin via the Feruloyl-CoA Pathway
| Microorganism | Key Enzymes (Genes) | Pathway Notes | Reference |
|---|---|---|---|
| Amycolatopsis sp. ATCC 39116 | FCS (fcs), ECH (ech) | Used in industrial production. Deletion of vanillin dehydrogenase (vdh) increases vanillin yield significantly. | encyclopedia.pubnih.govasm.org |
| Streptomyces sp. V-1 | FCS (fcs), ECH (ech) | A promising natural producer of vanillin from ferulic acid via the CoA-dependent pathway. | plos.orgnih.gov |
| Pseudomonas fluorescens BF13 | FCS (fcs), ECH (ech) | Degrades ferulic acid to vanillic acid, with vanillin as a transient intermediate. | nih.govasm.org |
| Rhodococcus jostii RHA1 | FCS (fcs), ECH (ech) | A vdh deletion mutant accumulates vanillin directly from lignocellulose. | acs.org |
| Engineered E. coli | FCS (fcs), ECH (ech) | Genes from various sources (e.g., Streptomyces, Pseudomonas) are expressed to create whole-cell biocatalysts. | encyclopedia.pubnih.govresearchgate.net |
| Sphingomonas paucimobilis SYK-6 | FerA (ferA), FerB (ferB) | Possesses a novel feruloyl-CoA synthetase (FerA) and two feruloyl-CoA hydratase/lyases (FerB, FerB2). | asm.orgnih.gov |
Regulation of Feruloyl Coenzyme a Metabolism and Its Pathways
Transcriptional Regulation of Enzymes
The expression of genes encoding enzymes that synthesize or utilize feruloyl-CoA is a primary control point in its metabolism. This is largely governed by the activity of various transcription factor families that bind to specific cis-regulatory elements in the promoter regions of these genes, thereby activating or repressing their transcription.
The biosynthesis of lignin (B12514952), a major sink for feruloyl-CoA, is transcriptionally regulated by a complex network of transcription factors, with the R2R3-MYB and basic helix-loop-helix (bHLH) families playing prominent roles. nih.govmdpi.com These transcription factors modulate the expression of key genes in the monolignol biosynthetic pathway, which converts feruloyl-CoA into G- and S-lignin units. mdpi.com
MYB transcription factors can function as either activators or repressors of lignin biosynthesis. nih.govunt.edu For instance, in Arabidopsis, AtMYB58 and AtMYB63 are known to directly activate the transcription of several monolignol pathway genes, including those that act on feruloyl-CoA or its derivatives, by binding to AC elements in their promoters. mdpi.comunt.edud-nb.info In contrast, other MYBs, such as ZmMYB31 and ZmMYB42 in maize, act as repressors, downregulating genes like caffeoyl-CoA O-methyltransferase (CCoAOMT), which is involved in the production of feruloyl-CoA. unt.edu The interplay between these activating and repressing MYB factors provides a fine-tuning mechanism for lignin content and composition. nih.govunt.edu
bHLH proteins often form regulatory complexes with MYB factors to control metabolic pathways. nih.gov In the context of phenylpropanoid metabolism, MYB-bHLH-WD40 complexes are known to regulate branches like anthocyanin synthesis, and similar combinatorial interactions are involved in controlling the lignin pathway. nih.govd-nb.info These complexes integrate various signals to coordinate the expression of the necessary biosynthetic genes, thereby controlling the flux of intermediates like feruloyl-CoA towards lignin production. nih.gov
Table 1: Examples of MYB Transcription Factors Regulating Lignin Biosynthesis
| Transcription Factor | Plant Species | Function | Target Gene Examples | Reference |
|---|---|---|---|---|
| AtMYB58 / AtMYB63 | Arabidopsis thaliana | Activator | LAC4, CCoAOMT1, HCT | mdpi.comd-nb.info |
| ZmMYB31 / ZmMYB42 | Zea mays (Maize) | Repressor | HCT, F5H, C4H, 4CL | unt.edu |
Feruloyl-CoA 6′-hydroxylase (F6′H1) is the pivotal enzyme in the biosynthesis of scopoletin (B1681571), a coumarin (B35378) phytoalexin that plays a role in plant defense. oup.comnih.gov The transcription of the F6′H1 gene is a key regulatory step and is controlled by WRKY transcription factors. In cotton (Gossypium hirsutum), the transcription factor GhWRKY33-like has been identified as a direct regulator of GhF6′H1. oup.comnih.govresearchgate.net
Research has shown that GhWRKY33-like binds to and activates the promoter of GhF6′H1. oup.comnih.gov This activation leads to increased production of scopoletin, which enhances the plant's resistance to pathogens like the fungus Verticillium dahliae. oup.comnih.govresearchgate.net Overexpression of GhWRKY33-like in cotton resulted in enhanced resistance to the fungus, which was associated with scopoletin accumulation and the upregulation of defense response genes. oup.com Conversely, silencing of GhF6′H1 led to decreased scopoletin levels and increased susceptibility to the pathogen. oup.com
Similarly, in wild tobacco (Nicotiana attenuata), NaWRKY3 has been identified as a master regulator of the defense network against the fungus Alternaria alternata. nih.gov NaWRKY3 binds to and regulates the expression of NaF6′H1, the gene responsible for scopoletin and scopolin (B1681689) biosynthesis. nih.gov This demonstrates a conserved mechanism across different plant species where WRKY transcription factors regulate the feruloyl-CoA-dependent coumarin pathway as a defense response.
Suberin is a protective biopolymer deposited in cell walls in response to wounding and certain developmental stages. oup.comnih.gov Feruloyl transferase (FHT) is a key enzyme in suberin biosynthesis, catalyzing the transfer of ferulic acid from feruloyl-CoA to ω-hydroxy fatty acids and fatty alcohols, thus linking the aromatic and aliphatic domains of the polymer. oup.commdpi.commdpi.com The expression of the FHT gene is strongly induced by wounding and is regulated by the phytohormone abscisic acid (ABA). mdpi.comnih.govoup.com
In kiwifruit (Actinidia chinensis), the regulation of AchnFHT is controlled by a set of ABA-responsive transcription factors. oup.comnih.gov Yeast one-hybrid and dual-luciferase assays have shown that AchnABF2, AchnMYB41, and AchnMYB107 act as activators of the AchnFHT promoter, while AchnMYB4 functions as a repressor. oup.comnih.gov The coordinated action of these transcription factors allows for precise control over suberin monomer biosynthesis following wounding. oup.com For instance, transient overexpression of the activators induced suberin biosynthesis genes and monomer accumulation, whereas AchnMYB4 had the opposite effect. nih.gov
In potato (Solanum tuberosum), FHT expression is also upregulated by ABA and wounding. nih.govoup.com This hormonal regulation is critical for the wound-healing process, which involves the rapid deposition of a suberized barrier to prevent water loss and pathogen infection. nih.govoup.com The regulation of FHT by ABA and its associated transcription factors highlights a crucial link between stress signaling and the metabolic flux of feruloyl-CoA into the suberin pathway. oup.commdpi.com
Table 2: Transcription Factors Regulating FHT Expression in Kiwifruit
| Transcription Factor | Family | Function | Target Promoter | Reference |
|---|---|---|---|---|
| AchnABF2 | bZIP (ABF) | Activator | AchnFHT | oup.comnih.gov |
| AchnMYB41 | R2R3-MYB | Activator | AchnFHT | oup.comnih.gov |
| AchnMYB107 | R2R3-MYB | Activator | AchnFHT | oup.comnih.gov |
The promoters of genes involved in feruloyl-CoA metabolism, such as FHT, contain various cis-regulatory elements that enable them to respond to a wide range of developmental and environmental stimuli. mdpi.comnih.gov Analysis of the promoter region of the tomato SlFHT gene revealed the presence of motifs associated with abiotic stresses like wounding, water stress, and salinity, as well as biotic stress signals like salicylic (B10762653) acid. mdpi.com
These stress-responsive elements include W-boxes (binding sites for WRKY TFs), MYB and MYC recognition sites, and ABA-responsive elements (ABREs). mdpi.comscispace.com The presence of these motifs underscores the role of feruloyl-CoA-derived products, such as suberin, in plant defense and adaptation. mdpi.comresearchgate.net For example, the promoter of AchnFHT in kiwifruit contains both ABREs and MYB recognition elements, which are directly bound by the ABF2 and MYB transcription factors that regulate its expression in response to ABA and wounding. oup.comscispace.com
The study of these promoter regions is crucial for understanding how transcriptional networks integrate various signals to control metabolic pathways. nih.gov The combination of specific cis-regulatory motifs in the promoters of genes like FHT and F6'H1 allows for a nuanced and condition-specific regulation of feruloyl-CoA flux, directing it towards the synthesis of lignin, suberin, or phytoalexins as needed by the plant. nih.govmdpi.com
Post-Transcriptional and Post-Translational Control
Beyond transcriptional regulation, the activity of enzymes in feruloyl-CoA metabolic pathways is also controlled at the post-transcriptional and post-translational levels. These mechanisms provide rapid and fine-tuned adjustments to metabolic flux.
Post-transcriptional regulation can occur through mechanisms like alternative splicing and microRNAs (miRNAs). nih.gov Alternative splicing of key regulatory and enzymatic genes can generate protein isoforms with different properties, adding a layer of complexity to the regulation of pathways like lignin biosynthesis. nih.gov Furthermore, miRNAs, which are small non-coding RNAs, can target the messenger RNAs (mRNAs) of pathway enzymes for cleavage or translational inhibition. nih.gov For instance, several miRNAs have been reported to target laccase genes, which are involved in the final polymerization step of monolignols derived from the feruloyl-CoA pathway. nih.gov
Post-translational modifications (PTMs) of enzymes offer another level of rapid control. frontiersin.org These modifications, including phosphorylation and ubiquitination, can alter an enzyme's stability, activity, localization, or interaction with other proteins. frontiersin.org For example, the activity of key enzymes in iron uptake, which is linked to coumarin synthesis via feruloyl-CoA, is controlled by PTMs. nih.gov The E3 ligase-mediated ubiquitination of proteins targets them for degradation by the proteasome, representing a common mechanism for protein turnover. frontiersin.orgugent.be In the phenylpropanoid pathway, phenylalanine ammonia-lyase (PAL) isozymes are targeted for proteasomal degradation by Kelch motif-containing F-box (KFB) proteins, suggesting that enzymes downstream, which utilize feruloyl-CoA, could be subject to similar regulation. ugent.be
Metabolic Flux Control and Feedback Mechanisms
The flow of metabolites, or metabolic flux, through the pathways involving feruloyl-CoA is subject to intricate control, including feedback mechanisms where pathway intermediates or end-products regulate enzyme activity or gene expression. oup.comnih.gov
In some cases, feruloyl-CoA itself can act as a signaling molecule. In the bacterium Sphingobium sp. strain SYK-6, feruloyl-CoA functions as an inducer molecule that alleviates the transcriptional repression of the ferulate catabolic operon. oup.comresearchgate.net It binds to the MarR-type transcriptional repressor, FerC, causing it to dissociate from the DNA and allowing the transcription of genes required for ferulate degradation. oup.comresearchgate.netresearchgate.net This represents a direct feedback mechanism where the substrate of a pathway induces its own catabolism.
In plants, metabolic flux is also controlled by substrate availability and competition between different enzymes for a common substrate pool. plos.org For example, cinnamoyl-CoA reductase (CCR) enzymes, which convert feruloyl-CoA to coniferaldehyde (B117026), can be competitively inhibited by other cinnamoyl-CoAs. plos.org Some CCR isozymes are inhibited by their own preferred substrates, such as feruloyl-CoA, at high concentrations, providing a mechanism to prevent excessive metabolic flow down one branch of the pathway. ugent.beplos.org Similarly, feedback inhibition is observed in other branches of the phenylpropanoid pathway; for instance, the coumarin psoralen (B192213) can inhibit p-coumaroyl CoA 2′-hydroxylase (C2'H), an enzyme upstream of feruloyl-CoA, to prevent the build-up of toxic intermediates. ugent.be These feedback loops and competitive interactions are crucial for balancing the flux between the lignin, suberin, and flavonoid pathways that all draw from the same pool of hydroxycinnamoyl-CoA esters, including feruloyl-CoA. researchgate.netoup.com
The metabolic pathways involving feruloyl coenzyme A (feruloyl-CoA) are intricately regulated in response to a variety of external cues, particularly environmental and stress-related stimuli. As a central intermediate in the phenylpropanoid pathway, the flux through feruloyl-CoA is modulated to produce specific compounds that help the plant cope with challenges from its surroundings. This regulation occurs at multiple levels, including the transcriptional control of key enzymes and the subsequent metabolic channeling of feruloyl-CoA towards the synthesis of defense-related molecules or structural polymers.
Role in Plant Defense Against Biotic Stress (e.g., Pathogens like Verticillium dahliae)
Feruloyl-CoA is a critical component of the plant's induced defense system against pathogens. Its metabolism is strategically upregulated to produce antimicrobial compounds, known as phytoalexins, that can inhibit the growth and spread of invading organisms.
A prominent example of this defense mechanism is observed in the interaction between cotton (Gossypium hirsutum) and the devastating soil-borne fungal pathogen Verticillium dahliae, which causes Verticillium wilt. oup.comdntb.gov.ua In response to infection by V. dahliae, cotton plants enhance the metabolic pathway leading from feruloyl-CoA to the production of scopoletin, a coumarin with potent antifungal properties. oup.comnih.gov
The key enzymatic step in this process is catalyzed by feruloyl-CoA 6'-hydroxylase 1 (F6'H1) . oup.com Research has demonstrated that the gene encoding this enzyme, GhF6'H1, is significantly upregulated upon pathogen challenge. nih.govresearchgate.net The F6'H1 enzyme specifically utilizes feruloyl-CoA as a substrate to synthesize scopoletin. oup.com The accumulation of scopoletin in the plant tissues helps to suppress the growth of V. dahliae mycelia, thereby enhancing the plant's resistance to the disease. oup.comresearchgate.net
Further studies have shown that this defensive response is under the control of transcription factors. The transcription factor GhWRKY33-like has been identified as a positive regulator that binds to the promoter of the GhF6'H1 gene, activating its expression. nih.govresearchgate.net Overexpression of GhWRKY33-like in cotton leads to enhanced resistance to V. dahliae, which is correlated with increased scopoletin accumulation and the activation of the broader phenylpropanoid pathway. oup.comnih.gov Conversely, silencing the GhF6'H1 gene makes the cotton plants more susceptible to the pathogen and results in decreased scopoletin levels. dntb.gov.uaresearchgate.net This highlights a direct and crucial link between feruloyl-CoA metabolism, scopoletin synthesis, and disease resistance. oup.com
Beyond phytoalexin synthesis, the phenylpropanoid pathway, for which feruloyl-CoA is a key intermediate, also contributes to defense by producing precursors for lignin biosynthesis. frontiersin.org Lignification of the plant cell wall can create a physical barrier that restricts the growth and spread of fungal hyphae within the plant's vascular system. researchgate.netfrontiersin.org
Table 1: Key Components in Cotton Defense Against Verticillium dahliae
| Component | Type | Function | Source(s) |
| This compound | Substrate | Precursor for the synthesis of the phytoalexin scopoletin. | oup.comnih.govresearchgate.net |
| GhF6'H1 | Gene | Encodes the enzyme Feruloyl-CoA 6'-hydroxylase 1. | oup.comdntb.gov.uanih.gov |
| Feruloyl-CoA 6'-hydroxylase 1 | Enzyme | Catalyzes the conversion of feruloyl-CoA to scopoletin. | oup.comresearchgate.net |
| Scopoletin | Phytoalexin | An antifungal coumarin that inhibits the growth of V. dahliae. | oup.comdntb.gov.uanih.gov |
| GhWRKY33-like | Transcription Factor | Activates the expression of the GhF6'H1 gene, enhancing resistance. | nih.govresearchgate.net |
Involvement in Abiotic Stress Responses (e.g., Osmotic Stress, Salt Stress, Wounding)
Feruloyl-CoA metabolism is also significantly modulated in response to abiotic stresses such as wounding, high salinity, and osmotic stress. The plant redirects this metabolic pathway to synthesize compounds that reinforce cellular structures and protect against damage.
Wounding: Mechanical injury triggers a rapid defense response that involves the deposition of suberin, a complex polymer, at the wound site to prevent water loss and block pathogen entry. Feruloyl-CoA is a precursor for the ferulate component of suberin. oup.com In potato, the enzyme feruloyl-CoA transferase (FHT) , which is responsible for incorporating ferulate into the suberin polyester (B1180765), is induced by wounding. oup.com Similarly, in Arabidopsis, genes encoding fatty acyl-CoA reductases (FAR1, FAR4, and FAR5), which generate primary fatty alcohols for suberin deposition, are transcriptionally induced upon wounding. oup.com This coordinated upregulation of genes involved in both the aromatic and aliphatic arms of suberin biosynthesis underscores the importance of feruloyl-CoA in the wound-healing process. oup.comoup.com
Salt and Osmotic Stress: High soil salinity imposes both osmotic stress and ion toxicity on plants. techscience.com The response of feruloyl-CoA metabolism to salt stress can be tissue-specific. In maize, for instance, exposure to salinity led to a decrease in the activity of 4-coumarate:CoA ligase (4CL) for the formation of feruloyl-CoA in the roots, which correlated with reduced root growth and lower levels of cell wall-bound ferulic acid. whiterose.ac.uk In contrast, the stems of these salt-stressed plants showed higher 4CL activity, suggesting a differential regulation aimed at modifying cell wall properties in different organs. whiterose.ac.uk The reduction of feruloylation in roots under salt stress may be part of a complex growth regulation strategy. whiterose.ac.uk Osmotic stress, which can be a component of both salt and drought stress, has been shown in wheat coleoptiles to suppress cell wall stiffening and reduce the total content of ferulic acid. whiterose.ac.uk In Arabidopsis, the same FAR genes (FAR1, FAR4, and FAR5) induced by wounding are also rapidly induced by NaCl-induced salt stress, indicating a shared response pathway that leads to the reinforcement of protective barriers like suberin. oup.com
Table 2: Response of Feruloyl-CoA Related Metabolism to Abiotic Stress
| Stress Type | Plant/Organ | Key Enzyme/Gene | Observed Effect | Source(s) |
| Wounding | Potato | Feruloyl-CoA Transferase (FHT) | Induction of FHT expression and protein accumulation for suberin synthesis. | oup.com |
| Wounding | Arabidopsis | FAR1, FAR4, FAR5 | Transcriptional induction of genes for suberin precursor synthesis. | oup.com |
| Salt Stress | Maize Roots | 4-coumarate:CoA ligase (4CL) | Decreased 4CL activity for feruloyl-CoA formation; reduced feruloylation. | whiterose.ac.uk |
| Salt Stress | Maize Stems | 4-coumarate:CoA ligase (4CL) | Increased 4CL activity for feruloyl-CoA formation. | whiterose.ac.uk |
| Salt Stress | Arabidopsis | FAR1, FAR4, FAR5 | Rapid transcriptional induction of genes for suberin precursor synthesis. | oup.com |
| Osmotic Stress | Wheat Coleoptiles | Not specified | Suppression of cell wall stiffening and reduction in total ferulic acid content. | whiterose.ac.uk |
This compound as a Factor in Cell Wall Integrity and Defense Signaling
Feruloyl-CoA is fundamental to establishing and maintaining the structural integrity of the plant cell wall, which in turn plays a role in defense signaling. Through its conversion to ferulic acid, it provides the monomers for critical cross-linking within the cell wall matrix.
Ferulic acid, derived from feruloyl-CoA, is esterified to arabinoxylans (a type of hemicellulose) in the cell walls of grasses. frontiersin.org These ferulate esters can then undergo oxidative coupling to form diferulate (diFA) bridges. frontiersin.org These bridges covalently cross-link hemicellulose chains to each other or to lignin, creating a strong and resilient composite material. frontiersin.orgnih.gov This cross-linking enhances the structural integrity of the cell wall, making it more resistant to both mechanical stress and enzymatic degradation by pathogens. frontiersin.orgmdpi.com
The integrity of the cell wall is actively monitored by the plant. Perturbations to the cell wall, such as those caused by pathogen-derived enzymes, can trigger defense signaling. nih.gov While the cell wall acts as a passive physical barrier, its components can also be sources of damage-associated molecular patterns (DAMPs) that activate pattern-triggered immunity (PTI). nih.gov For example, modifications to lignin or pectin (B1162225) can lead to the release of oligosaccharide elicitors that activate defense gene expression. pnas.org The degree of feruloylation can influence the release of such signals by altering the cell wall's susceptibility to degradation. A heavily cross-linked wall is more recalcitrant, potentially limiting the release of DAMPs, but also providing a more formidable barrier to the pathogen itself. nih.govmdpi.com Therefore, the regulation of feruloyl-CoA flux to control the extent of feruloylation is a key factor in the plant's strategy to balance structural reinforcement with its ability to perceive and signal threats.
Metabolic Engineering and Biotechnological Applications of Feruloyl Coenzyme a Pathways
Engineered Production of High-Value Aromatic Compounds
Metabolic engineering has enabled the redirection of cellular metabolism towards the synthesis of valuable aromatic compounds derived from feruloyl-CoA. These efforts have significant implications for the food, fragrance, and pharmaceutical industries.
Enhanced Vanillin (B372448) Biosynthesis from Ferulic Acid
Vanillin, a widely used flavor and fragrance compound, can be produced biotechnologically from ferulic acid through a pathway involving feruloyl-CoA. scielo.br The conversion is a two-step process catalyzed by feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech). nih.govfrontiersin.org This process requires cofactors such as Coenzyme A (CoA), ATP, and MgCl2. frontiersin.orgencyclopedia.pubresearchgate.net
Several microbial strains have been engineered for enhanced vanillin production. Gram-positive bacteria like Amycolatopsis sp. and Streptomyces setonii have shown the ability to tolerate and accumulate high concentrations of vanillin from ferulic acid. scielo.br For instance, recombinant Amycolatopsis sp. ATCC 39116, with an overexpressed feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/aldolase (ech) and a knocked-out vanillin dehydrogenase gene, achieved a vanillin production of 22.3 g/L. encyclopedia.pub Similarly, Streptomyces sp. strain V-1 is utilized for industrial-scale fermentation of natural vanillin from ferulic acid, reaching yields above 10 g/L. acs.org
Pseudomonas species, such as P. putida and P. fluorescens, have also been metabolically engineered for vanillin production. researchgate.netacs.org Inactivation of the vanillin dehydrogenase (vdh) gene in P. fluorescens BF13, combined with the expression of fcs and ech genes, led to the accumulation of vanillin. researchgate.net Optimization of bioconversion conditions in an engineered P. putida GN299 strain resulted in the conversion of nearly 10 mM of ferulic acid into 8.3 mM of vanillin. nih.gov
Other microorganisms like Pediococcus acidilactici and Bacillus subtilis have also been successfully engineered for vanillin production from ferulic acid. acs.org
A key strategy to boost vanillin production is the overexpression of the genes encoding the core enzymes of the pathway: feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydratase/aldolase (Ech). nih.govencyclopedia.pub In Amycolatopsis sp. ATCC 39116, introducing additional copies of ech and fcs genes under a strong promoter led to enhanced vanillin yields. nih.gov Similarly, in Pseudomonas putida, overexpressing fcs and ech under the control of the strong tac promoter significantly improved the conversion of ferulic acid to vanillin. nih.gov
Enzyme engineering has also been employed to improve the efficiency of these enzymes. By engineering the substrate-binding domains of Fcs from Streptomyces sp. V-1, researchers enhanced its catalytic efficiency for ferulic acid, leading to a vanillin productivity of 8.7 ± 0.2 mM/h in recombinant E. coli. acs.orgnih.gov
The biosynthesis of vanillin from ferulic acid is dependent on the availability of cofactors, particularly Coenzyme A (CoA) and ATP. nih.gov Metabolic engineering strategies aim to ensure a sufficient supply of these cofactors. In one study with E. coli, the tricarboxylic acid (TCA) cycle was modified to promote the glyoxylate (B1226380) bypass, which increased the conversion of acetyl-CoA (a product of the Ech reaction) into the CoA required for the Fcs-catalyzed step. encyclopedia.pub This strategy resulted in a vanillin production of 5.14 g/L. encyclopedia.pub
Increasing the availability of the precursor, ferulic acid, is also crucial. Ferulic acid can be sourced from agro-industrial byproducts like corn cobs and rice bran, offering a cost-effective approach. researchgate.netniscpr.res.in The use of a two-phase solid-liquid system for the controlled release of ferulic acid has been shown to increase vanillin yield by minimizing substrate toxicity. frontiersin.orgnih.gov Furthermore, optimizing the intracellular pH can enhance ATP availability and enzyme activity, as demonstrated in E. coli where an alkaline pH improved both ferulic acid consumption and vanillin production. frontiersin.org
Curcuminoid Production in Heterologous Hosts
Feruloyl-CoA is a direct precursor for the biosynthesis of curcumin (B1669340), the primary curcuminoid in turmeric. researchgate.net The production of curcuminoids in heterologous hosts like Escherichia coli and Aspergillus oryzae has been achieved by introducing the necessary biosynthetic genes. researchgate.nettandfonline.comnih.gov
In the natural pathway, curcumin is synthesized from feruloyl-CoA and malonyl-CoA by curcuminoid synthase (CUS). tandfonline.comnih.gov In E. coli, the heterologous production of curcumin has been demonstrated by supplementing the culture with ferulic acid. mit.edu An alternative pathway has also been engineered where caffeic acid is converted to caffeoyl-CoA, which is then methylated to feruloyl-CoA, leading to curcumin production from tyrosine. mit.edu
To enhance curcuminoid yield, strategies have focused on increasing the supply of the precursor malonyl-CoA. In A. oryzae, this was achieved by enhancing the activity of acetyl-CoA carboxylase (which produces malonyl-CoA) and inactivating a competing pathway (sterol biosynthesis), resulting in a six-fold increase in curcumin production. tandfonline.comnih.gov
Production of Other Aromatic Aldehydes from Phenylpropanoid Acids
The enzymatic machinery that converts ferulic acid to vanillin can be adapted for the production of other valuable aromatic aldehydes from various phenylpropanoid acids. By engineering the feruloyl-CoA synthetase (FCS) from Streptomyces sp. V-1, researchers have expanded its substrate specificity. acs.orgnih.gov
Engineered FCS mutants have been used in recombinant E. coli to produce a range of aromatic aldehydes with high productivity. acs.org These include:
Benzaldehyde (B42025) from cinnamic acid
p-Anisaldehyde from 4-methoxycinnamic acid
p-Hydroxybenzaldehyde from 4-hydroxycinnamic acid
Protocatechualdehyde from caffeic acid
Molecular dynamics simulations have shown that the engineered substrate-binding domains create favorable interactions with the specific methoxy (B1213986) or hydroxyl groups of the different phenylpropanoid acid substrates. acs.orgresearchgate.net This approach of engineering FCS provides a versatile platform for the bioconversion of various phenylpropanoid acids into their corresponding high-value aromatic aldehydes. acs.org
Data Tables
Table 1: Engineered Microbial Strains for Vanillin Production
| Microbial Strain | Genetic Modification | Vanillin Titer/Yield | Reference |
| Amycolatopsis sp. ATCC 39116 | Overexpression of fcs and ech, knockout of vdh | 22.3 g/L | encyclopedia.pub |
| Streptomyces sp. V-1 | Wild-type (industrial fermentation) | >10 g/L | acs.org |
| Pseudomonas putida GN299 | Overexpression of fcs and ech | 8.3 mM from 10 mM ferulic acid | nih.gov |
| Escherichia coli | Modified TCA cycle, expression of fcs and ech | 5.14 g/L | encyclopedia.pub |
| Pediococcus acidilactici BD16 | Expression of fcs and ech from Amycolatopsis sp. | 0.47 g/L | mdpi.com |
| Bacillus subtilis B7-S | - | 72% conversion efficiency | mdpi.com |
Table 2: Production of Aromatic Aldehydes by Engineered E. coli with FCS Mutants
| Aromatic Aldehyde | Phenylpropanoid Acid Precursor | Productivity (mM/h) | Reference |
| Benzaldehyde | Cinnamic acid | 6.2 ± 0.3 | acs.orgresearchgate.net |
| p-Anisaldehyde | 4-Methoxycinnamic acid | 5.1 ± 0.23 | acs.orgresearchgate.net |
| p-Hydroxybenzaldehyde | 4-Hydroxycinnamic acid | 4.1 ± 0.25 | acs.orgresearchgate.net |
| Protocatechualdehyde | Caffeic acid | 7.1 ± 0.3 | acs.orgresearchgate.net |
| Vanillin | Ferulic acid | 8.7 ± 0.2 | acs.orgresearchgate.net |
Lignin (B12514952) Modification and Valorization Strategies
Lignin, a complex aromatic polymer, provides structural integrity to plant cell walls but is a major contributor to biomass recalcitrance, hindering the efficient conversion of lignocellulosic materials into biofuels and other valuable products. osti.govresearchgate.net Genetic engineering strategies targeting feruloyl-CoA metabolism offer promising avenues for altering lignin structure and content to improve biomass processing. nih.gov
Incorporation of Monolignol Ferulate Conjugates for Improved Depolymerization
A novel approach to engineering lignin for easier deconstruction involves the incorporation of monolignol ferulate conjugates into the lignin backbone. nih.gov This strategy introduces chemically labile ester linkages that are more easily cleaved than the native ether bonds in the lignin polymer. nih.govoup.com
Table 1: Research Findings on Monolignol Ferulate Conjugate Incorporation
| Engineered Plant | Gene Introduced | Observed Effect on Lignin | Impact on Depolymerization |
|---|---|---|---|
| Poplar (Populus sp.) | Angelica sinensis feruloyl-CoA monolignol transferase (FMT) | Incorporation of monolignol ferulate conjugates with minimal change to lignin content. osti.govgoogle.com | Improved cell wall digestibility after mild alkaline pretreatment. nih.govgoogle.com |
Engineering for Altered Lignin Content and Structure
Manipulating the flow of metabolites through the feruloyl-CoA branch point can significantly alter both the quantity and composition of lignin. frontiersin.org Downregulating genes in the lignin biosynthetic pathway, such as those encoding cinnamoyl-CoA reductase (CCR), has been shown to redirect the flux of feruloyl-CoA, leading to changes in lignin composition. nih.gov For instance, CCR-deficient maize mutants exhibit an increase in monolignol ferulates in their lignin. scispace.com
Similarly, expressing a bacterial hydroxycinnamoyl-CoA hydratase-lyase (HCHL) in Arabidopsis thaliana, which converts feruloyl-CoA to benzaldehydes, resulted in lignin with a reduced molecular weight and increased sugar yield after various pretreatments, all while maintaining normal plant growth. frontiersin.org These examples highlight the potential of using feruloyl-CoA as a metabolic hub to engineer plants with less recalcitrant lignin. osti.gov
Table 2: Genetic Modifications Targeting Feruloyl-CoA for Altered Lignin
| Genetic Modification | Target Plant | Effect on Lignin | Outcome for Biomass |
|---|---|---|---|
| Overexpression of feruloyl-CoA 6′-hydroxylase 1 (F6′H1) | Hybrid Aspen | Reduced lignin content, scopoletin (B1681571) incorporation. osti.govnih.gov | >3x increase in saccharification efficiency without pretreatment. osti.govnih.gov |
| Expression of bacterial hydroxycinnamoyl-CoA hydratase-lyase (HCHL) | Arabidopsis thaliana | Reduced lignin molecular weight. frontiersin.org | Increased sugar yield after various pretreatements. frontiersin.org |
Reducing Biomass Recalcitrance for Biofuel Production
The recalcitrance of lignocellulosic biomass, largely due to the presence of lignin, is a significant economic and technical barrier to the production of second-generation biofuels. researchgate.netosti.gov Engineering feruloyl-CoA pathways to alter lignin is a key strategy to overcome this challenge. osti.gov
By introducing new enzymes or modifying the expression of existing ones, it's possible to create lignin that is more amenable to breakdown. researchgate.net For example, the incorporation of ester-linked monolignol ferulates, as described previously, makes the lignin polymer more susceptible to cleavage by alkaline pretreatments, which enhances the release of fermentable sugars. osti.gov Similarly, the production of altered lignins through the diversion of feruloyl-CoA, such as in the F6'H1-overexpressing aspen, directly leads to improved saccharification efficiency. nih.gov
Engineering Plant Secondary Metabolism via Feruloyl Coenzyme A Intermediates
Feruloyl-CoA is a precursor to a wide array of plant secondary metabolites beyond lignin, including flavonoids and stilbenoids, which have important roles in plant defense and human health. oup.comtandfonline.com Metabolic engineering of the pathways involving feruloyl-CoA can thus be used to enhance the production of these valuable compounds.
Targeted Modulation of Flavonoid and Stilbenoid Pathways
Flavonoids and stilbenoids are classes of polyphenolic compounds synthesized from precursors derived from the phenylpropanoid pathway. tandfonline.comfrontiersin.org Feruloyl-CoA, along with p-coumaroyl-CoA and caffeoyl-CoA, can serve as a starter molecule for polyketide synthases (PKSs) like chalcone (B49325) synthase (CHS), the first committed enzyme in flavonoid biosynthesis. oup.comnih.gov
By manipulating the enzymes that compete for the feruloyl-CoA pool, it is possible to redirect metabolic flux towards the synthesis of specific flavonoids or stilbenoids. For example, down-regulation of lignin-specific enzymes like cinnamoyl-CoA reductase (CCR) can lead to an accumulation of feruloyl-CoA, which can then be shunted into the flavonoid pathway. nih.gov In grapevines, the expression of genes involved in both lignin and flavonoid biosynthesis, such as caffeoyl-CoA O-methyltransferase (CCoAOMT) and chalcone synthase (CHS), can be modulated by environmental conditions, indicating a natural cross-talk between these pathways that can be exploited. tandfonline.com
Furthermore, specific enzymes can be introduced to produce novel compounds. For instance, stilbene (B7821643) synthases (STS) can utilize p-coumaroyl-CoA to produce resveratrol, and under certain conditions, other hydroxycinnamoyl-CoA esters might be utilized. nih.gov The engineering of these pathways in microbial systems is also a promising alternative for the production of these valuable plant-derived compounds. oup.com
Table 3: Key Enzymes in Flavonoid and Stilbenoid Biosynthesis from Feruloyl-CoA Precursors
| Enzyme | Abbreviation | Role in Pathway | Potential for Modulation |
|---|---|---|---|
| Chalcone Synthase | CHS | Catalyzes the first step in flavonoid biosynthesis, can use feruloyl-CoA. oup.comnih.gov | Overexpression can increase flavonoid production. |
| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Involved in the synthesis of feruloyl-CoA. tandfonline.com | Modulation can influence the pool of feruloyl-CoA available for other pathways. |
| Cinnamoyl-CoA Reductase | CCR | A key enzyme in the lignin-specific branch. nih.gov | Downregulation can redirect feruloyl-CoA to flavonoid/stilbenoid synthesis. nih.gov |
Enhancing Plant Resistance Through Pathway Engineering
Plant secondary metabolites, including those derived from feruloyl-CoA, play crucial roles in defense against pathogens and herbivores. mdpi.comnih.gov Engineering the phenylpropanoid pathway is an emerging strategy to enhance plant resistance. mdpi.com
Coumarins, such as scopoletin, are phytoalexins with antimicrobial properties. frontiersin.org The biosynthesis of scopoletin proceeds from feruloyl-CoA via the action of feruloyl-CoA 6′-hydroxylase (F6′H1). frontiersin.orgfrontiersin.org Overexpression of F6'H1 in cotton has been shown to increase the accumulation of scopoletin, which in turn enhances the plant's resistance to the fungal pathogen Verticillium dahliae. researchgate.net This resistance is mediated by the antifungal activity of scopoletin. researchgate.net
Lignification itself is a key defense mechanism, forming a physical barrier against pathogen invasion. nih.gov The phenylpropanoid pathway, leading to lignin and other phenolic compounds, is often activated in response to pathogen attack. nih.gov For example, in the interaction between rice and the rust fungus Puccinia striiformis f. sp. tritici, genes involved in the conversion of caffeoyl-CoA to feruloyl-CoA (CCoAOMTs) are induced, highlighting the importance of this pathway in nonhost resistance. nih.gov By engineering the regulatory networks that control these pathways, it may be possible to develop crops with broad-spectrum disease resistance. mdpi.com
Advanced Research Methodologies for Feruloyl Coenzyme a Studies
Genetic Manipulation and Functional Genomics
Gene Silencing (e.g., Virus-Induced Silencing) and Knockout Mutants
Gene silencing and the creation of knockout mutants are powerful reverse-genetics tools used to elucidate the function of genes involved in feruloyl-CoA metabolism. By downregulating or completely eliminating the expression of a specific gene, researchers can observe the resulting phenotypic and metabolic changes, thereby inferring the gene's function.
Virus-Induced Gene Silencing (VIGS) is a transient technique that leverages a plant's natural defense mechanism against viruses to suppress the expression of a target gene. cabidigitallibrary.orglongdom.org This method involves inserting a fragment of the host gene into a viral vector; upon infection, the plant's RNA silencing machinery targets both the viral genome and the homologous endogenous mRNA for degradation. cabidigitallibrary.orglongdom.orgmdpi.com For instance, in cotton (Gossypium hirsutum), silencing the feruloyl-CoA 6′-hydroxylase 1 (GhF6′H1) gene via VIGS resulted in a 61.25% decrease in scopoletin (B1681571) accumulation and increased susceptibility to the fungal pathogen Verticillium dahliae. oup.com This demonstrates the role of the feruloyl-CoA-derived scopoletin in plant defense. Similarly, VIGS has been used in Nicotiana attenuata to silence genes related to feruloyl-CoA, revealing their functions in pathways independent of jasmonate and ethylene (B1197577) signaling. mpg.de
The generation of stable knockout mutants, often through T-DNA insertion or transposon mutagenesis, provides a complete loss-of-function perspective. In Arabidopsis thaliana, knockout mutants of the gene AT5G41040, which encodes a feruloyl-CoA transferase, showed an almost total elimination of ester-linked ferulate in the suberin of the seed coat and a significant reduction in roots. nih.govoup.comresearchgate.net This finding was critical in identifying the gene's essential role in incorporating ferulate into the suberin polymer. nih.govnih.gov Interestingly, despite the lack of ferulate, the lamellar structure of suberin remained intact, challenging previous models of suberin assembly. nih.govtandfonline.com Further studies on these mutants in both Arabidopsis and potato (Solanum tuberosum) confirmed that feruloyl transferases are crucial for the biosynthesis of ferulate esters in suberin and associated waxes. tandfonline.comnih.gov
| Gene/Target | Organism | Methodology | Key Findings | Citations |
| Feruloyl Transferase (AT5G41040/ASFT) | Arabidopsis thaliana | Knockout Mutant | Near-complete removal of ester-linked ferulate in suberin; altered water permeability. | nih.govoup.comresearchgate.nettandfonline.com |
| Feruloyl Transferase (FHT) | Solanum tuberosum (Potato) | RNAi Silencing | Reduced ferulate esters in suberin and wax; impaired periderm maturation. | tandfonline.comnih.govresearchgate.net |
| Feruloyl-CoA 6′-hydroxylase 1 (GhF6′H1) | Gossypium hirsutum (Cotton) | VIGS | Decreased scopoletin levels by 61.25%; increased susceptibility to Verticillium dahliae. | oup.com |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Various Plants | RNAi/Knockout | Modulation of lignin (B12514952) content and composition by altering the caffeoyl-CoA to feruloyl-CoA conversion step. | mdpi.com |
Overexpression and Heterologous Expression in Model Organisms
Complementing gene silencing, overexpression studies involve increasing the expression of a target gene, while heterologous expression introduces a gene into a different host organism. These techniques are used to confirm gene function, study the effects of increased metabolic flux, and engineer organisms for the production of valuable compounds derived from feruloyl-CoA.
In hybrid aspen (Populus tremula × tremuloides), overexpression of FERULOYL-CoA 6′-HYDROXYLASE 1 (F6′H1) led to the production and accumulation of scopoletin in the cell wall, demonstrating the potential to modify lignin structure by diverting the feruloyl-CoA pool. frontiersin.orgfrontiersin.org This approach aims to reduce lignin recalcitrance for applications like biofuel production. frontiersin.org
Model organisms such as Escherichia coli and the yeast Saccharomyces cerevisiae are frequently used as chassis for heterologous expression due to their well-understood genetics and rapid growth. nih.gov
E. coli : By expressing genes for 4-coumarate:CoA ligase (4CL1) and cinnamoyl-CoA reductase (CCR), researchers have produced 4-hydroxycinnamaldehydes. d-nb.info In another study, E. coli was engineered to produce ferulic acid by expressing tyrosine ammonia-lyase (TAL), p-coumarate 3-hydroxylase (sam5), and caffeic acid O-methyltransferase (comt), achieving a titer of 212 mg/L. nih.gov
Saccharomyces cerevisiae : This yeast has been engineered to produce a variety of compounds from feruloyl-CoA precursors. By expressing a feruloyl-CoA synthetase and curcuminoid synthase enzymes, and deleting a native gene that degrades ferulic acid, a production of 2.7 mg/L of curcumin (B1669340) was achieved. nih.gov In other work, yeast was engineered to produce scopoletin from ferulic acid by expressing 4-coumarate CoA ligase (4CL) and feruloyl-CoA 6′-hydroxylase (F6′H1). sci-hub.seresearchgate.net Fusion of these two enzymes was shown to increase scopoletin production by 3.3-fold. sci-hub.seresearchgate.net
These studies highlight the utility of feruloyl-CoA as a key intermediate for the biotechnological production of valuable natural products.
| Expressed Gene(s) | Host Organism | Precursor/Substrate | Product | Key Finding/Titer | Citations |
| Feruloyl-CoA 6′-hydroxylase 1 (F6′H1) | Hybrid Aspen | Endogenous feruloyl-CoA | Scopoletin | Scopoletin accumulated in secondary walls, modifying cell wall composition. | frontiersin.orgfrontiersin.org |
| Feruloyl-CoA synthetase (FCS), Enoyl-CoA hydratase (ECH) | Pseudomonas putida | Ferulic Acid | Vanillin (B372448) | Downregulation of competing pathways yielded 1.66 g/L of vanillin. | mdpi.com |
| 4CL, F6′H1 | Saccharomyces cerevisiae | Ferulic Acid | Scopoletin | Fusion of the enzymes increased production 3.3-fold; 4.79 mg/L from lignin hydrolysate. | sci-hub.seresearchgate.net |
| Feruloyl-CoA synthetase (FerA), Curcuminoid synthases (PKSs) | Saccharomyces cerevisiae | Ferulic Acid | Curcumin | Achieved a maximum curcumin titer of 2.7 mg L⁻¹. | nih.gov |
| TAL, sam5, comt | Escherichia coli | L-tyrosine | Ferulic Acid | Optimized strain produced 212 mg/L of ferulic acid. | nih.gov |
CRISPR-Cas9 and Other Gene Editing Technologies
CRISPR-Cas9 has emerged as a revolutionary tool for precise and efficient genome editing, allowing for targeted gene knockouts, insertions, and single-nucleotide edits. This technology has been applied to investigate genes in the feruloyl-CoA pathway with high specificity.
In tetraploid potato (Solanum tuberosum), CRISPR-Cas9 was used for a precise single nucleotide polymorphism (SNP) correction in the StCCoAOMT gene, which converts caffeoyl-CoA to feruloyl-CoA. nih.gov This targeted edit enhanced the plant's resistance to late blight by increasing the transcript abundance of downstream resistance genes and the accumulation of resistance-related metabolites involved in suberization and lignification. nih.govresearchgate.net In another study, CRISPR/Cas9 was used to create a double knockout mutant of CCoAOMT6 and CCoAOMT6L in Nicotiana tabacum. frontiersin.org The resulting mutant plants showed an altered syringyl/guaiacyl (S/G) lignin ratio, confirming the enzyme's role in controlling lignin monomer biosynthesis by acting on the conversion of caffeoyl-CoA to feruloyl-CoA. frontiersin.org
CRISPR-Cas9 has also been instrumental in metabolic engineering. In Saccharomyces cerevisiae, it was used to delete the FDC1 gene, which encodes a ferulic acid decarboxylase, to prevent the diversion of the precursor for curcumin biosynthesis. nih.gov A novel CRISPR platform was also developed in yeast to integrate up to eight genes involved in curcumin biosynthesis, demonstrating the efficiency of an alternative pathway for producing feruloyl-CoA. nih.gov In Pseudomonas putida, an integrated CRISPR/Cas9n system was developed to engineer the bacterium for bioconversion of ferulic acid into polyhydroxyalkanoates (PHAs), showcasing its utility in improving microbial bioprocesses. nih.gov
| Target Gene(s) | Organism | CRISPR Application | Outcome | Citations |
| StCCoAOMT | Solanum tuberosum (Potato) | SNP Correction (HDR) | Increased transcript of resistance genes; enhanced resistance to late blight. | nih.gov |
| CCoAOMT6 / CCoAOMT6L | Nicotiana tabacum | Double Knockout | Altered lignin S/G ratio; confirmed role in converting caffeoyl-CoA to feruloyl-CoA. | frontiersin.org |
| FDC1 | Saccharomyces cerevisiae | Gene Deletion | Prevented ferulic acid degradation, enabling curcumin production. | nih.gov |
| Phenylpropanoid Pathway Genes | Saccharomyces cerevisiae | Multiplex Gene Integration | Constructed a de novo curcumin biosynthetic pathway and compared pathway efficiencies. | nih.gov |
| pyrF and others | Pseudomonas putida | Gene Deletion/Integration | Developed an efficient editing system for metabolic engineering to convert ferulic acid to PHAs. | nih.gov |
Analytical Chemistry Techniques for Metabolite Profiling
The genetic modifications described above necessitate sensitive and accurate analytical methods to quantify the resulting changes in metabolite profiles. Various chromatography and mass spectrometry techniques are essential for identifying and quantifying feruloyl-CoA and its derivatives.
High-Performance Liquid Chromatography (HPLC) for Compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying soluble phenolic compounds. Coupled with a UV-Vis or diode-array detector (DAD), HPLC allows for the accurate measurement of compounds like ferulic acid, vanillin, and scopoletin based on their retention times and UV absorbance spectra compared to authentic standards. asm.orgasm.org
In studies of engineered microbes, HPLC is routinely used to quantify the production of target molecules. For example, the conversion of HMPHP-CoA to vanillin in Pseudomonas extracts was confirmed by HPLC analysis. asm.org It was also used to quantify curcumin production in engineered S. cerevisiae nih.gov and to monitor the degradation of ferulic acid by Agrobacterium fabrum. asm.org In vitro enzyme assays also rely on HPLC to measure product formation. The activity of GhF6′H1 was confirmed by detecting the formation of scopoletin from a feruloyl-CoA substrate, where the product peak matched the retention time of a scopoletin standard. oup.com
| Analyte(s) | Matrix/Organism | Purpose | Key Result/Observation | Citations |
| Scopoletin | In vitro enzyme assay (GhF6'H1) | Enzyme activity measurement | A new peak appeared matching the scopoletin standard's retention time, confirming catalytic activity. | oup.com |
| Curcumin | Saccharomyces cerevisiae culture | Product quantification | Measured curcumin titer, with a maximum of 2.7 mg L⁻¹ in the best-performing strain. | nih.gov |
| Ferulic Acid | Agrobacterium fabrum culture | Substrate consumption analysis | Monitored the presence and disappearance of ferulic acid over time to study its catabolism. | asm.org |
| 16-feruloylpalmitic acid | In vitro enzyme assay (RWP1) | Product identification | A distinct product peak was observed when the enzyme was incubated with feruloyl-CoA and 16-hydroxypalmitic acid. | pnas.org |
| Vanillin | Pseudomonas sp. culture | Product quantification | Confirmed the conversion of precursors to vanillin and measured its concentration in the culture supernatant. | asm.org |
Gas Chromatography-Mass Spectrometry (GC-MS) for Ester and Polymer Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique ideal for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like phenolic acids and their esters, a derivatization step (e.g., trimethylsilylation) is required to make them volatile for GC analysis. nih.govbiorxiv.org GC-MS is particularly valuable for analyzing complex mixtures from cell walls. frontiersin.org
Pyrolysis GC-MS is a powerful variant for analyzing polymeric materials. In this method, the sample is rapidly heated to a high temperature in the absence of oxygen, breaking it down into smaller, volatile fragments that are then analyzed by GC-MS. This technique was used to analyze the cell wall composition of transgenic aspen overexpressing F6′H1. The pyrolysates revealed the presence of scopoletin and other derivatives, confirming their incorporation into the cell wall polymer. frontiersin.orgfrontiersin.org
GC-MS is also used to analyze ferulic acid esters in various plant materials. After hydrolysis and derivatization, GC-MS can identify and quantify ferulates linked to sterols, alcohols, or polysaccharides. aocs.orgresearchgate.netresearchgate.net For instance, GC-MS analysis of Eucalyptus globulus wood identified ferulic acid esterified to fatty alcohols and hydroxyfatty acids for the first time. researchgate.net
| Analyte(s) | Matrix/Organism | Methodology | Key Finding | Citations |
| Scopoletin, Isofraxidine | Hybrid Aspen Cell Wall | Pyrolysis GC-MS | Detected scopoletin and its derivatives in pyrolysates of transgenic lines, confirming incorporation into the cell wall. | frontiersin.orgfrontiersin.org |
| Ferulic acid esters | Eucalyptus globulus Wood | GC-MS after hydrolysis & derivatization | Identified ferulic acid esterified with fatty alcohols and α-hydroxyfatty acids. | researchgate.net |
| Ferulic acid, p-Coumaric acid | Brachypodium distachyon Cell Wall | GC-MS of TMS derivatives | Identified 5-O-feruloylated and 5-O-p-coumaroylated arabinofuranose from cell wall hydrolysates. | researchgate.net |
| Benzaldehyde (B42025) derivatives | In vitro enzyme assay (PhBS) | GC-MS | Tested substrate specificity of a benzaldehyde synthase against feruloyl-CoA and other hydroxycinnamoyl-CoAs. | researchgate.net |
| Ferulic acid isomers | Chemical standards | GC-MS of TMS derivatives | Characterized the mass spectra of trans- and cis-ferulic acid, noting a molecular ion peak at m/z 338. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Soluble Phenolics
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it an ideal tool for profiling complex mixtures of soluble metabolites without the need for derivatization.
LC-MS has been effectively used to analyze the profile of soluble phenolics in plant tissues where feruloyl-CoA metabolism has been genetically altered. In potato periderms where a feruloyl transferase gene was silenced, LC-MS analysis of the soluble phenolic fraction revealed significant changes, including the emergence of conjugated polyamines. tandfonline.com This finding suggests that downregulating the pathway for suberin feruloylation can divert the feruloyl-CoA flux, leading to the synthesis of other phenolic compounds. tandfonline.com In another application, an LC-MS/MS method was developed for the direct analysis of triterpene alcohol and sterol esters of ferulic acid in rice bran oil. nih.gov This method successfully characterized nine new polar ferulate esters, demonstrating the technique's power in identifying novel compounds within complex natural extracts. nih.gov
| Analyte(s) | Matrix/Organism | Methodology | Key Finding | Citations |
| Soluble Phenolics | Potato Periderm (FHT-silenced) | LC-MS | Revealed an altered profile of soluble phenolics, including the appearance of conjugated polyamines. | tandfonline.com |
| Triterpene alcohol and sterol ferulates | Rice Bran Oil | LC-MS/MS | Directly characterized nine new polar ferulate esters, including hydroxylated ferulates and caffeate esters. | nih.gov |
| Scopoletin | Cotton (VIGS-silenced) | HPLC-MS/MS | Quantified a 61.25% decrease in scopoletin content in GhF6′H1-silenced plants. | oup.com |
Structural Biology Approaches
The three-dimensional structures of enzymes that bind feruloyl-CoA are fundamental to understanding their catalytic mechanisms, substrate specificity, and evolutionary relationships. Structural biology provides a molecular blueprint that informs rational enzyme engineering and the study of metabolic pathways.
X-ray Crystallography for Enzyme Structure Determination
X-ray crystallography is a premier technique for determining the high-resolution, three-dimensional atomic structure of proteins. This method has been successfully applied to several enzymes that utilize feruloyl-CoA, providing critical insights into their function.
A significant breakthrough was the determination of the 3D structure of the apoenzyme for Feruloyl-CoA 6'-hydroxylase 1 (F6'H1) from Arabidopsis thaliana. researchgate.netnih.govnih.gov This was the first reported crystal structure of a 2-oxoglutarate dependent dioxygenase (2OGD) involved in the biosynthesis of coumarins. researchgate.netnih.gov The structure revealed that F6'H1 closely resembles Arabidopsis thaliana anthocyanidin synthase. researchgate.netnih.govnih.gov Molecular docking of feruloyl-CoA into the crystal structure of a homologous GhF6'H1 from cotton highlighted the specific amino acid residues involved in substrate interaction through hydrogen bonds, salt bridges, and π-π stacking. oup.com
Similarly, the crystal structure of a feruloyl–coenzyme A monolignol transferase (FMT) from the BAHD acyltransferase family was determined, shedding light on the mechanisms of substrate specificity and the catalytic process for producing monolignol ferulate conjugates. researchgate.net In the case of Cinnamoyl-CoA Reductase (CCR), a key enzyme in lignin synthesis, crystal structures from Sorghum bicolor (SbCCR1) were instrumental in deducing the catalytic mechanism and substrate specificity for hydroxycinnamoyl-CoA esters, including feruloyl-CoA. nih.gov While not using X-ray crystallography, Small Angle X-ray Scattering (SAXS) analysis was employed to determine the low-resolution solution structure of a prokaryotic feruloyl-CoA synthetase (FCS1), which was modeled as a homodimer. nih.gov
Table 1: Examples of Enzymes Acting on Feruloyl-CoA Characterized by Structural Biology
| Enzyme | Abbreviation | Source Organism | Method | Key Insight |
|---|---|---|---|---|
| Feruloyl-CoA 6'-hydroxylase 1 | F6'H1 | Arabidopsis thaliana | X-ray Crystallography | First structure of a 2OGD enzyme in coumarin (B35378) biosynthesis. researchgate.netnih.gov |
| Cinnamoyl-CoA Reductase 1 | SbCCR1 | Sorghum bicolor | X-ray Crystallography | Revealed residues critical for binding CoA-conjugated phenylpropanoids. nih.gov |
| Feruloyl-CoA Monolignol Transferase | AsFMT | Angelica sinensis | X-ray Crystallography | Provided insights into the formation of monolignol ferulate conjugates. researchgate.net |
| Feruloyl-CoA Synthetase 1 | FCS1 | Soil Metagenome | SAXS & Homology Modeling | First biophysical and structural characterization for a prokaryotic Fcs. nih.gov |
Comparative Structural Analysis of Enzyme Families
Comparing the structures of related enzymes is a powerful approach to elucidate the molecular basis of their functional divergence, such as differences in substrate preference. By analyzing the crystal structure of F6'H1 from Arabidopsis alongside a homology model of a related ortho-hydroxylase (C2'H) from sweet potato, researchers could understand substrate specificity. researchgate.netnih.govnih.gov This comparative analysis allowed for the identification of two specific amino acid residues that govern their distinct activities and substrate preferences. researchgate.netnih.gov Site-directed mutagenesis of these residues confirmed their roles in substrate binding. nih.govnih.gov For instance, mutating specific residues in F6'H1 decreased its activity towards feruloyl-CoA, while a corresponding mutation in C2'H improved its activity for the same substrate. nih.gov
Structural comparisons are also valuable across broader enzyme families. The structure of the feruloyl-CoA monolignol transferase (AsFMT) was compared with other homologs in the BAHD acyltransferase family, revealing unique structural features distinct from other members. researchgate.net Similarly, analysis of Cinnamoyl-CoA Reductase (CCR) structures from different species and comparison with other reductases helped pinpoint residues responsible for substrate preference. nih.gov For example, threonine-154 in SbCCR1 was identified as a key residue conferring strong specificity for feruloyl-CoA. nih.gov These comparative studies highlight how subtle changes in protein architecture can lead to significant functional shifts within an enzyme family.
Transcriptomics and Proteomics for Pathway Analysis
Transcriptomics (the study of the complete set of RNA transcripts) and proteomics (the large-scale study of proteins) are indispensable "omics" technologies for analyzing metabolic pathways involving feruloyl-CoA. nih.gov These approaches provide a global view of gene expression and protein abundance, allowing researchers to identify key enzymes, understand regulatory networks, and discover new pathway components. nih.govmdpi.com
In cotton, a comparative transcriptomic analysis between plants infected with the fungus Verticillium dahliae and mock-infected plants revealed a strong induction of genes involved in scopoletin synthesis, a pathway where feruloyl-CoA is a key intermediate. oup.com This included the upregulation of genes such as 4-coumarate: CoA ligase1 (4CL1) and p-coumarate 3-hydroxylase (C3′H). oup.com In a study on red alder, integrated RNA-seq and metabolomic analyses were used to map out the phenylpropanoid pathway. frontiersin.org This work identified 36 putative genes responsible for all enzymatic steps from phenylalanine to monolignols, a pathway that proceeds through feruloyl-CoA, and presented the gene expression data as heatmaps to visualize changes across different tissues. frontiersin.org
Similarly, a combined transcriptomic and metabolic analysis in Larix kaempferi provided insights into the biosynthesis of phenolic acids. frontiersin.org It showed that transcription factors could enhance the expression of genes like caffeoyl-CoA O-methyltransferase (CcoAOMT), which catalyzes the conversion of caffeoyl-CoA to feruloyl-CoA, leading to an accumulation of downstream products. frontiersin.org In microorganisms, proteomics has been used to study the catabolism of ferulic acid in Amycolatopsis sp. ATCC 39116, which begins with the formation of feruloyl-CoA. researchgate.net This analysis helped to identify enzymes involved in both the β-oxidation and non-β-oxidation pathways of ferulic acid degradation. researchgate.net
Table 2: Examples of "Omics" Studies in Feruloyl-CoA Related Pathways
| Organism/System | Methodology | Pathway Investigated | Key Finding |
|---|---|---|---|
| Cotton (Gossypium hirsutum) | Transcriptomics | Scopoletin Biosynthesis | Induction of pathway genes upon fungal infection. oup.com |
| Red Alder (Alnus rubra) | Transcriptomics & Metabolomics | Phenylpropanoid & Flavonoid Biosynthesis | Identification of 36 putative pathway genes and their expression profiles. frontiersin.org |
| Larch (Larix kaempferi) | Transcriptomics & Metabolomics | Phenolic Acid & Flavonoid Biosynthesis | Linked transcription factor expression to upregulation of enzymes like CcoAOMT. frontiersin.org |
| Amycolatopsis sp. ATCC 39116 | Proteomics | Ferulic Acid Catabolism | Identified enzymes in β-oxidation and non-β-oxidation degradation pathways. researchgate.net |
Phylogenetic and Bioinformatics Analyses of Enzymes
Phylogenetic and bioinformatics analyses are computational approaches used to study the evolutionary history and functional characteristics of enzymes based on their gene or protein sequences. These methods are crucial for classifying newly discovered enzymes, predicting their function, and guiding protein engineering efforts.
Bioinformatics tools are powerfully demonstrated in the rational design of enzymes. For example, to improve the production of vanillin from ferulic acid, the enzyme enoyl-CoA hydratase/lyase (Ech) from Streptomyces sp. V-1, which acts on feruloyl-CoA, was selected for modification. mdpi.com A combination of multiple sequence alignment, conservation analysis, homology modeling, molecular docking, and molecular dynamics simulations was used to understand the enzyme-substrate complex and rationally design nine mutant enzymes to enhance catalytic activity. mdpi.com
Phylogenetic analysis, which reconstructs evolutionary relationships, is often used to classify large gene families. In rice, a phylogenetic study of 33 genes annotated as Cinnamoyl-CoA Reductase (CCR) or CCR-like genes allowed them to be grouped with either developmental or stress-responsive CCRs from other plant species, suggesting their specific biological roles. frontiersin.org A broader phylogenetic analysis of 146 CCR genes from diverse land plants revealed that the CCR family contains three distinct classes and suggested that the progenitor for bona fide lignin biosynthetic CCRs evolved after the emergence of lycophytes. frontiersin.org Similarly, phylogenetic analysis of the feruloyl-CoA synthetase (fcs) and enoyl-CoA hydratase/lyase (ech) genes has been conducted to study strains with high yields of vanillin. researchgate.net This type of analysis can also shed light on the evolution of entire enzyme superfamilies, such as the thiolase superfamily, which includes chalcone (B49325) synthase-like enzymes that utilize feruloyl-CoA as a substrate. uregina.ca
Q & A
Q. What enzymatic pathways are responsible for the biosynthesis of feruloyl-CoA in plants?
Feruloyl-CoA biosynthesis in plants involves hydroxycinnamate-CoA ligases (4CL enzymes), which activate ferulic acid via ATP-dependent CoA ligation. This reaction is critical for channeling ferulic acid into suberin, lignin, and coumarin biosynthesis. Key genes like CCoAOMT1 and AtF6′H1 (ortho-hydroxylase) further modify feruloyl-CoA for coumarin production, as shown in Arabidopsis and sweet potato studies .
Q. How can researchers validate feruloyl-CoA transferase activity in vitro?
Recombinant enzyme assays using ω-hydroxy fatty acids or fatty alcohols as acyl acceptors and feruloyl-CoA as the donor are standard. Activity is confirmed via HPLC or LC-MS to detect esterified products (e.g., feruloylated aliphatics in suberin). For example, Arabidopsis ASFT (AT5G41040) was validated by detecting ferulate-ω-hydroxyacid esters .
Q. What analytical methods are recommended for detecting feruloyl-CoA derivatives in biological samples?
- TLC/HPLC : Preliminary screening for feruloylated products (e.g., feruloyl glycerol) .
- ESI–MS/MS : Identifies fragmentation patterns of feruloyl oligosaccharides or esters. Note: Double feruloyl substitutions (diFAs) may evade MS/MS detection despite HPLC signals, requiring complementary methods .
- FTIR : Confirms ester/ether linkages in polymeric structures like suberin .
Advanced Research Questions
Q. How do discrepancies arise between HPLC and MS/MS data in detecting feruloylated compounds, and how can they be resolved?
Contradictions often stem from isomeric feruloyl derivatives (e.g., arabinan DP7–14 with double substitutions) that share fragmentation patterns. To resolve this, combine orthogonal techniques:
- Purification : Size-exclusion chromatography to isolate oligosaccharide fractions .
- NMR : Assigns exact substitution positions (e.g., arabinose vs. galactose) .
- Enzymatic hydrolysis : Use feruloyl esterases to release ferulic acid for quantification .
Q. What experimental strategies optimize cascade reactions for feruloyl-CoA-dependent synthesis (e.g., feruloyl glycerol)?
- Enzyme pairing : Combine 4-coumarate CoA ligase (4CL) with acyltransferases (e.g., HCT4) to sequentially activate ferulic acid and transfer the CoA moiety to glycerol .
- Solvent optimization : Aqueous systems at room temperature improve sustainability and reduce side reactions .
- Kinetic modeling : Use Michaelis-Menten parameters (e.g., Km for feruloyl-CoA) to balance enzyme ratios and substrate concentrations .
Q. How can phylogenetic analysis guide the discovery of novel feruloyl-CoA transferases?
- Clade-specific screening : Focus on BAHD acyltransferase clades (e.g., clade H in Arabidopsis) linked to suberin/cutin biosynthesis .
- Co-expression networks : Identify genes co-expressed with known feruloyl-CoA transporters (e.g., CYP86B1 in suberin monomer oxidation) .
- CRISPR-Cas9 knockouts : Test suberin ferulate content in mutants (e.g., asft lines show ~90% ferulate reduction) .
Q. What role does feruloyl-CoA play in microbial degradation of plant biomass?
Agrobacterium fabrum employs a CoA-dependent β-oxidative pathway to metabolize ferulic acid:
- Step 1 : Feruloyl-CoA synthetase activates ferulic acid .
- Step 2 : β-Keto-thiolase (atu1421) cleaves the CoA moiety, yielding vanillic acid .
- Ecological relevance : This pathway enables growth on hydroxycinnamate-rich plant debris, suggesting applications in lignin valorization .
Data Contradiction and Interpretation
Q. Why does eliminating ester-linked ferulate in suberin (e.g., asft mutants) not disrupt its lamellar structure?
While ferulate is a major suberin component, its absence in Arabidopsis asft mutants did not alter lamellar ultrastructure, suggesting:
- Alternative cross-linking mechanisms (e.g., glycerol-α,ω-diacids) .
- Ferulate’s role may be regulatory (e.g., monomer alignment) rather than structural .
Methodological Frameworks
How to design a PICOT-style research question for feruloyl-CoA studies?
Example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
